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  • Product: 6-Azaspiro[3.4]octan-2-ol hydrochloride
  • CAS: 2378503-59-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Azaspiro[3.4]octan-2-ol Hydrochloride: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer three-dimensionality and structural rigi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer three-dimensionality and structural rigidity has led to a burgeoning interest in spirocyclic systems. These unique scaffolds, characterized by two rings sharing a single atom, provide a distinct advantage in drug design by enabling precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Among these, the 6-azaspiro[3.4]octane framework has emerged as a particularly valuable motif. This guide provides a comprehensive technical overview of 6-Azaspiro[3.4]octan-2-ol hydrochloride, a key building block within this class, focusing on its chemical structure, physicochemical properties, a detailed synthetic protocol, and its potential applications in drug discovery.

The inherent three-dimensional nature of the 6-azaspiro[3.4]octane core offers an escape from the "flatland" of traditional aromatic-rich drug molecules, a strategy that has been correlated with improved clinical success rates. Derivatives of the azaspiro[3.4]octane scaffold have shown promise in a variety of therapeutic areas, including as modulators of key enzymes and receptors.

Chemical Structure and Properties

6-Azaspiro[3.4]octan-2-ol hydrochloride is a spirocyclic amino alcohol. The core structure consists of a cyclobutane ring fused to a pyrrolidine ring at a shared carbon atom. The hydroxyl group at the 2-position of the cyclobutane ring and the secondary amine in the pyrrolidine ring are key functional groups that allow for further derivatization. The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous media.

Diagram of the Chemical Structure of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Caption: Chemical structure of 6-Azaspiro[3.4]octan-2-ol hydrochloride.

Physicochemical Properties
PropertyValueSource
CAS Number 2027496-49-5[1]
Molecular Formula C₇H₁₄ClNO[2]
Molecular Weight 163.64 g/mol Calculated
Appearance White to off-white solid (Predicted)-
Melting Point Not available. Expected to be a crystalline solid with a relatively high melting point due to its ionic nature.-
Boiling Point Not available.-
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol.-
LogP (Predicted) < 1.0 (The presence of the hydroxyl group and the hydrochloride salt significantly increases hydrophilicity compared to the parent azaspirooctane).-

Synthesis of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

A plausible and efficient synthetic route to 6-Azaspiro[3.4]octan-2-ol hydrochloride involves a two-step process starting from the corresponding ketone, 6-azaspiro[3.4]octan-2-one. This ketone precursor can be synthesized through various multi-step sequences, often involving cycloaddition reactions to construct the spirocyclic core. The subsequent reduction of the ketone to the alcohol, followed by the formation of the hydrochloride salt, is a well-established and reliable transformation.

Experimental Protocol

This protocol outlines a general methodology for the synthesis of 6-Azaspiro[3.4]octan-2-ol hydrochloride from 6-azaspiro[3.4]octan-2-one.

Step 1: Reduction of 6-Azaspiro[3.4]octan-2-one to 6-Azaspiro[3.4]octan-2-ol

The reduction of the ketone to the corresponding secondary alcohol can be effectively achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is selective for aldehydes and ketones and is compatible with the amine functionality present in the molecule, especially when the amine is protected or the reaction is performed under controlled pH.

Materials and Reagents:

  • 6-Azaspiro[3.4]octan-2-one (or its protected derivative)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-azaspiro[3.4]octan-2-one (1.0 eq) in methanol or ethanol (10-20 mL per gram of ketone) at room temperature with stirring.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-azaspiro[3.4]octan-2-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane), to afford pure 6-azaspiro[3.4]octan-2-ol.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is chosen for its mildness and selectivity. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) could also be used but would require anhydrous conditions and a more vigorous workup.

  • Solvent: Methanol or ethanol are good solvents for both the ketone and sodium borohydride and can also act as a proton source during the workup.

  • Temperature Control: The initial cooling and slow addition of NaBH₄ are crucial to control the exothermic reaction and prevent side reactions.

Step 2: Formation of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

The final step involves the conversion of the free base, 6-azaspiro[3.4]octan-2-ol, to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.

Materials and Reagents:

  • 6-Azaspiro[3.4]octan-2-ol

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or gaseous hydrogen chloride

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the purified 6-azaspiro[3.4]octan-2-ol (1.0 eq) in anhydrous diethyl ether or dichloromethane.

  • Acidification: Cool the solution to 0 °C and slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 eq) dropwise with stirring. Alternatively, bubble anhydrous hydrogen chloride gas through the solution.

  • Precipitation: A white precipitate of 6-Azaspiro[3.4]octan-2-ol hydrochloride should form immediately.

  • Isolation: Stir the suspension at 0 °C for 30 minutes, then collect the precipitate by filtration.

  • Washing and Drying: Wash the solid with cold, anhydrous diethyl ether and dry it under vacuum to obtain the final product.

Self-Validating System: The purity of the final product can be confirmed by measuring its melting point (which should be sharp for a pure crystalline solid) and by spectroscopic analysis (NMR, IR). The disappearance of the starting material can be monitored by TLC or LC-MS.

Diagram of the Synthetic Workflow

Synthesis_Workflow start 6-Azaspiro[3.4]octan-2-one step1 Reduction start->step1 reagents1 NaBH4, MeOH/EtOH reagents1->step1 intermediate 6-Azaspiro[3.4]octan-2-ol (free base) step1->intermediate purification Purification (Column Chromatography) intermediate->purification reagents2 HCl in Et2O step2 Salt Formation reagents2->step2 product 6-Azaspiro[3.4]octan-2-ol Hydrochloride step2->product isolation Isolation (Filtration & Drying) product->isolation purification->step2

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Exploratory

Structural Elucidation of 6-Azaspirooctan-2-ol Hydrochloride: A Comprehensive NMR Technical Guide

Structural Elucidation of 6-Azaspiro[1]octan-2-ol Hydrochloride: A Comprehensive NMR Technical Guide Executive Summary & Pharmacological Relevance The spirocyclic scaffold has become a cornerstone in modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 6-Azaspiro[1]octan-2-ol Hydrochloride: A Comprehensive NMR Technical Guide

Executive Summary & Pharmacological Relevance

The spirocyclic scaffold has become a cornerstone in modern drug discovery due to its inherent three-dimensional rigidity and ability to project pharmacophores into unique vector spaces. 6-Azaspiro[1]octan-2-ol hydrochloride is a highly valuable synthetic intermediate, most notably utilized in the development of muscarinic M1 and M4 receptor agonists targeted for the treatment of Alzheimer's disease and schizophrenia, as detailed in the[2].

Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its rigid puckered conformation and the presence of a protonated secondary amine. This technical guide provides an authoritative, self-validating framework for the complete ¹H and ¹³C NMR assignment of 6-azaspiro[1]octan-2-ol hydrochloride, explaining the mechanistic causality behind the observed chemical shifts and experimental protocols.

Experimental Design & Self-Validating Protocols

To ensure reproducibility and high spectral resolution, the experimental workflow must be strictly controlled. The following step-by-step methodology is designed to create a self-validating system where sample integrity and instrument parameters cross-verify the resulting data.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of 6-azaspiro[1]octan-2-ol hydrochloride. Dissolve completely in 600 µL of Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[3].

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette into a high-quality 5 mm NMR tube to remove paramagnetic impurities and particulate matter that distort magnetic field homogeneity[3].

  • 1D ¹H NMR Acquisition: Acquire data at 298 K on a 400 MHz (or higher) spectrometer using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2–5 seconds to allow complete longitudinal relaxation, ensuring that peak integrations are strictly quantitative.

  • 1D ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C data at 100 MHz (zgpg30). Due to the low natural abundance of ¹³C, acquire a minimum of 512–1024 scans with a 2-second relaxation delay.

  • 2D NMR Acquisition: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra to map spin-spin coupling networks and validate the spirocyclic quaternary center.

Causality of Solvent Selection: DMSO-d6 is deliberately chosen over CDCl₃. Beyond resolving solubility issues associated with the highly polar hydrochloride salt, DMSO-d6 drastically slows down the chemical exchange rate of protic species (like -OH and -NH₂⁺) due to strong intermolecular hydrogen bonding with the solvent's sulfoxide oxygen. This allows the direct observation of the critical ammonium protons, which would otherwise exchange rapidly and broaden into the baseline in protic or less coordinating solvents.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298K) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Proc Data Processing (FT, Phase/Baseline Corr.) Acq1D->Proc Acq2D->Proc Anal Spectral Analysis (Peak Picking, Integration) Proc->Anal Verif Structural Verification 6-Azaspiro[3.4]octan-2-ol HCl Anal->Verif

Figure 1: End-to-end NMR experimental workflow for structural elucidation.

¹H NMR Chemical Shift Analysis & Mechanistic Causality

The ¹H NMR spectrum of 6-azaspiro[1]octan-2-ol hydrochloride (400 MHz, DMSO-d6) presents a highly characteristic profile[2]. The quantitative data is summarized below:

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
N6-H₂⁺ 9.42, 9.31br. s1H, 1HProtonated secondary amine (ammonium)
C2-H 4.13 – 4.00m1HMethine proton adjacent to hydroxyl
C5-H₂, C7-H₂ 3.14 – 2.97m4HPyrrolidine methylenes adjacent to N⁺
C1-H, C3-H 2.36 – 2.25m1HCyclobutane methylene (equatorial/axial)
C1-H, C3-H 2.23 – 2.12m1HCyclobutane methylene (equatorial/axial)
C8-H₂, C1/C3-H₂ 1.93 – 1.77m4HRemaining pyrrolidine and cyclobutane protons
O-H Not observed--Exchangeable hydroxyl proton
Mechanistic Insights:
  • Quadrupolar Relaxation of Nitrogen: The two protons on the protonated nitrogen (N6) appear at extreme downfield shifts (9.42 and 9.31 ppm) due to the localized positive charge withdrawing electron density. They appear as two distinct, broad singlets rather than a sharp multiplet. This is caused by the quadrupolar moment of the ¹⁴N nucleus (spin I = 1), which induces rapid relaxation and blurs scalar coupling. Furthermore, the rigid spirocyclic core restricts conformational inversion, placing these two protons in distinct diastereotopic environments[2].

  • Deshielding Effects: The C5 and C7 methylene protons (3.14–2.97 ppm) are heavily deshielded by the adjacent N⁺ center. The C2 methine proton (4.13–4.00 ppm) is similarly deshielded by the inductive effect of the directly attached electronegative oxygen atom.

  • Ring Strain & Puckering: The complex multiplets between 2.36 and 1.77 ppm arise from the rigid, puckered conformation of the cyclobutane ring. This geometry creates distinct axial and equatorial magnetic environments, leading to strong geminal and vicinal couplings that cannot be resolved into simple first-order splitting patterns.

¹³C NMR Chemical Shift Analysis

While ¹H NMR provides proton connectivity, ¹³C NMR is required to map the carbon backbone and confirm the spiro quaternary center. The predicted ¹³C shifts are based on established inductive and hybridization principles[4].

PositionPredicted Shift (δ, ppm)Carbon TypeMechanistic Assignment Rationale
C2 ~63.5CHStrongly deshielded by the directly bonded electronegative hydroxyl oxygen.
C5 ~53.2CH₂Directly bonded to the N⁺ center. Experiences strong inductive deshielding.
C7 ~45.8CH₂Bonded to N⁺, but less deshielded than C5 due to its distance from the spiro center.
C1, C3 ~44.1CH₂Cyclobutane methylenes adjacent to both the spiro center and the hydroxyl-bearing carbon.
C4 ~41.5C (Quat)Spiro quaternary carbon. Shifted downfield relative to standard alkanes due to ring strain and branching.
C8 ~34.0CH₂Pyrrolidine methylene furthest from the heteroatoms; the most shielded carbon in the system.

2D NMR Strategies for Unambiguous Assignment

To elevate the trustworthiness of the assignment from empirical prediction to absolute certainty, a self-validating 2D NMR strategy must be employed:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Used to separate the overlapping proton multiplets in the 1.77–2.36 ppm region by dispersing them along the ¹³C dimension. This will clearly differentiate the C8 pyrrolidine protons from the C1/C3 cyclobutane protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The critical experiment for proving the spirocyclic architecture. The quaternary spiro carbon (C4) will not appear in HSQC or COSY spectra. However, in the HMBC spectrum, C4 will show strong ²J and ³J cross-peaks with the protons on C1, C3, C5, and C8. This convergence of multiple-bond correlations onto a single carbon resonance at ~41.5 ppm definitively proves the spiro connectivity.

HMBC_Correlations C2 C2 (CH-OH) C1 C1 (CH2) C2->C1 C3 C3 (CH2) C2->C3 C4 C4 (Spiro) C1->C4 C1->C4 HMBC C3->C4 C5 C5 (CH2) C4->C5 C5->C4 N6 N6 (NH2+) C5->N6 C7 C7 (CH2) N6->C7 C8 C8 (CH2) C7->C8 C8->C4 C8->C4

Figure 2: Logical connectivity and key HMBC correlations defining the spiro center.

Conclusion

The structural elucidation of 6-azaspiro[1]octan-2-ol hydrochloride requires a deep understanding of how molecular rigidity, quadrupolar nuclei, and localized charges influence magnetic environments. By utilizing DMSO-d6 to lock protic exchange and employing a self-validating matrix of 1D integrations and 2D HMBC correlations, researchers can confidently verify the integrity of this critical pharmaceutical building block.

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Foundational

A Comprehensive Guide to the Crystallographic Analysis of Novel Spirocyclic Scaffolds: A Case Study of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the single-crystal X-ray diffraction workflow, from crystal growth to structure elucidation and v...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the single-crystal X-ray diffraction workflow, from crystal growth to structure elucidation and validation. While specific crystallographic data for 6-Azaspiro[3.4]octan-2-ol hydrochloride is not publicly available at the time of this writing, this document will use it as a representative case study to detail the necessary experimental and computational protocols. The methodologies described herein are grounded in established crystallographic principles and represent a robust approach for the structural characterization of novel small molecules.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional nature provides a unique conformational landscape that can lead to improved binding affinity, selectivity, and metabolic stability of drug candidates. 6-Azaspiro[3.4]octan-2-ol hydrochloride, with its combination of a cyclobutane and a pyrrolidine ring, represents a novel scaffold with potential applications in the development of new therapeutics.

Accurate determination of the three-dimensional structure of such molecules through X-ray crystallography is paramount. It provides unequivocal evidence of molecular connectivity, stereochemistry, and conformation. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation drug candidates.

Experimental Workflow: From Powder to Solved Crystal Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following sections detail the critical stages of this workflow.

The primary challenge in the crystallographic analysis of any new compound is obtaining single crystals of sufficient size and quality. For a small, relatively polar molecule like 6-Azaspiro[3.4]octan-2-ol hydrochloride (C₇H₁₄ClNO)[1], several crystallization techniques should be explored.

Recommended Crystallization Protocols:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent or solvent mixture until saturation, and the solvent is allowed to evaporate slowly over days or weeks.

    • Protocol:

      • Dissolve 5-10 mg of 6-Azaspiro[3.4]octan-2-ol hydrochloride in a small volume (0.5-1.0 mL) of a polar solvent such as methanol, ethanol, or a mixture of methanol and a less polar co-solvent like dichloromethane.

      • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

      • Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation.

      • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): This technique involves the slow diffusion of a precipitant vapor into a drop containing the dissolved compound, gradually inducing crystallization.

    • Protocol (Hanging Drop):

      • Create a reservoir of a precipitant (e.g., diethyl ether, ethyl acetate) in a well of a crystallization plate.

      • On a siliconized glass coverslip, mix a small volume (1-2 µL) of the concentrated compound solution with an equal volume of the reservoir solution.

      • Invert the coverslip and seal the well with grease. The vapor from the reservoir will slowly diffuse into the drop, increasing the compound's concentration and promoting crystallization.

  • Cooling Crystallization: For compounds with sufficient solubility at elevated temperatures, slow cooling of a saturated solution can yield high-quality crystals.

    • Protocol:

      • Prepare a saturated solution of the compound in a suitable solvent at a slightly elevated temperature.

      • Slowly cool the solution in a controlled manner (e.g., using a programmable water bath or by placing it in a Dewar flask with a known cooling rate).

The choice of solvent is critical and often requires screening a wide range of conditions. For hydrochloride salts, polar protic solvents or mixtures are generally a good starting point.

Once suitable crystals have been grown, a single, well-formed crystal must be selected for data collection.

  • Selection Criteria: Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or other defects. The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.

  • Mounting: The selected crystal is carefully picked up using a cryo-loop and immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This process vitrifies the surrounding solvent and minimizes radiation damage during data collection.

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. Modern software can optimize the data collection strategy to ensure high completeness and redundancy of the data.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined using either direct methods or Patterson methods, which are implemented in software packages like SHELXT or SIR.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structural model is validated using tools like PLATON and checkCIF to ensure that it is chemically reasonable and fits the experimental data well.

Data Presentation: A Representative Crystallographic Data Table

The following table presents a hypothetical but realistic set of crystallographic data for 6-Azaspiro[3.4]octan-2-ol hydrochloride, which would be expected from a successful structure determination.

Parameter Hypothetical Value for C₇H₁₄ClNO
Chemical formulaC₇H₁₄ClNO
Formula weight163.64
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)9.876(2)
α (°)90
β (°)105.45(1)
γ (°)90
Volume (ų)823.4(4)
Z4
Calculated density (g/cm³)1.320
Absorption coefficient (mm⁻¹)0.45
F(000)352
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1890 [R(int) = 0.025]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.28

Visualization of the Crystallographic Workflow

The following diagram illustrates the key stages in the determination of a crystal structure.

Crystallography_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase crystal_growth Crystal Growth - Slow Evaporation - Vapor Diffusion - Cooling crystal_mounting Crystal Selection & Mounting - Microscopic Examination - Cryo-loop Mounting - Flash Cooling (100 K) crystal_growth->crystal_mounting Select Best Crystal data_collection Data Collection - Unit Cell Determination - Full Data Sphere - Diffractometer crystal_mounting->data_collection Mount on Diffractometer data_processing Data Processing - Integration - Scaling - Absorption Correction data_collection->data_processing Raw Data structure_solution Structure Solution - Direct Methods (e.g., SHELXT) - Patterson Methods data_processing->structure_solution Processed Intensities structure_refinement Structure Refinement - Least-Squares Fitting (e.g., SHELXL) - Hydrogen Atom Placement structure_solution->structure_refinement Initial Atomic Positions validation Validation & Deposition - checkCIF - PLATON - CCDC Deposition structure_refinement->validation Refined Model final_structure Final Crystal Structure (CIF File) validation->final_structure Final CIF File

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide, 2nd Edition. John Wiley & Sons. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

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Exploratory

Thermodynamic stability of 6-Azaspiro[3.4]octan-2-ol hydrochloride in aqueous solutions

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Azaspiro[3.4]octan-2-ol Hydrochloride in Aqueous Solutions Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Azaspiro[3.4]octan-2-ol Hydrochloride in Aqueous Solutions

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 6-Azaspiro[3.4]octan-2-ol hydrochloride, a novel spirocyclic active pharmaceutical ingredient (API), in aqueous solutions. Directed at researchers, scientists, and drug development professionals, this document outlines the core principles, experimental designs, and analytical methodologies required to elucidate potential degradation pathways and establish a robust stability profile. By integrating established principles from the International Council for Harmonisation (ICH) guidelines with a mechanistic understanding of the molecule's structural liabilities, this guide explains the causality behind experimental choices. It offers detailed, self-validating protocols for forced degradation studies—including hydrolytic, oxidative, photolytic, and thermal stress testing—and discusses the development of a stability-indicating analytical method. The objective is to provide a scientifically rigorous and practical resource for determining the intrinsic stability of 6-Azaspiro[3.4]octan-2-ol hydrochloride, thereby informing critical decisions in formulation development, packaging, and the establishment of appropriate storage conditions and shelf-life.

Introduction: The Criticality of Stability Assessment

The journey of a novel chemical entity from discovery to a marketed pharmaceutical product is contingent upon a thorough understanding of its chemical and physical properties. Among the most critical of these is its stability. The stability of an Active Pharmaceutical Ingredient (API) directly impacts its safety, efficacy, and quality.[1][2] For a novel molecule like 6-Azaspiro[3.4]octan-2-ol hydrochloride, characterizing its stability profile in aqueous solutions is a foundational step in preclinical development. This process is not merely a regulatory formality but a scientific necessity that provides invaluable insights into the molecule's intrinsic chemical behavior.[3]

This guide focuses on establishing a comprehensive stability profile through a series of forced degradation studies. Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[3][4] The data generated are instrumental for:

  • Formulation Development: Knowledge of degradation under various pH and oxidative conditions helps in selecting excipients and buffer systems that ensure product integrity.[2]

  • Manufacturing and Packaging: Understanding sensitivity to heat and light guides the development of manufacturing processes and the selection of appropriate, protective packaging.[2][5]

  • Regulatory Submissions: A complete stability package, as outlined in ICH guidelines Q1A(R2) and Q1B, is a mandatory component of any New Drug Application (NDA).[1][6]

Physicochemical Properties and Structural Assessment

6-Azaspiro[3.4]octan-2-ol hydrochloride is a spirocyclic compound containing a secondary amine within a pyrrolidine ring and a hydroxyl group on the cyclobutane ring. The hydrochloride salt form is common for amine-containing drugs, often used to improve solubility and handling properties.[7] However, the structure presents several potential liabilities for degradation in an aqueous environment.

Table 1: Known Properties of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Property Value / Information Source(s)
CAS Number 2027496-49-5 [8][9]
Molecular Formula C₇H₁₄ClNO [9][10]
Molecular Weight 163.65 g/mol [9]
Physical Form Powder or crystals [11]
Structural Features Secondary amine, secondary alcohol, spirocyclic core, hydrochloride salt [9][12]

| Storage Temp. | 2-8°C, Sealed in dry, well-ventilated area |[9] |

Structural Liabilities:

  • Secondary Amine: The nitrogen atom in the azaspiro core is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[13][14]

  • Hydroxyl Group: The secondary alcohol could undergo oxidation to form a ketone.

  • Hydrochloride Salt: While enhancing solubility, hydrochloride salts can sometimes exhibit physical instability or disproportionation in the presence of certain excipients or pH shifts.[15][16]

  • pH Sensitivity: The ionization state of the secondary amine is pH-dependent. Changes in pH can significantly alter the molecule's susceptibility to hydrolysis or other degradation reactions.[17][18]

Core Principles of Stability Assessment: The "Why" of Forced Degradation

Forced degradation studies are the cornerstone of stability assessment. The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[4] This level of degradation is sufficient to produce and detect primary degradants without being so extensive that it leads to complex secondary degradation, which can obscure the initial breakdown pathways.[13] These studies are mandated by ICH guidelines to understand the intrinsic stability of the molecule.[1][4]

The choice of stress conditions is mechanistically driven:

  • Acid/Base Hydrolysis: Probes the susceptibility of functional groups to pH-catalyzed breakdown. While 6-Azaspiro[3.4]octan-2-ol lacks highly labile groups like esters or amides, extreme pH can still catalyze ring-opening or other rearrangements.[17][19]

  • Oxidation: Simulates the effect of atmospheric oxygen or oxidative impurities. The secondary amine is a prime target for this stressor.[20][21]

  • Thermal Stress: Evaluates the molecule's stability at elevated temperatures, which can identify low-energy degradation pathways.[22][23]

  • Photostability: Assesses degradation caused by exposure to UV and visible light, a requirement under ICH Q1B.[6][24] This is crucial for determining if the drug substance or product requires light-resistant packaging.[5][25]

Experimental Design: A Framework for Aqueous Stability Analysis

A systematic approach is required to ensure that the data generated are reliable and comprehensive. The overall workflow involves preparing aqueous solutions of the API, subjecting them to a panel of stress conditions alongside unstressed controls, and analyzing the samples at various time points using a validated stability-indicating method.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application (Forced Degradation) cluster_analysis Phase 3: Analysis & Interpretation API API Stock Solution (e.g., 1 mg/mL in Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Dilute & Treat Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Dilute & Treat Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation Dilute & Treat Thermal Thermal Stress (Solution at 70°C) API->Thermal Dilute & Treat Photo Photostability (ICH Q1B Light Exposure) API->Photo Dilute & Treat Control Control Sample (Stored in Dark at 2-8°C) API->Control Dilute & Treat Analysis Time-Point Sampling & Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Withdraw Aliquots (e.g., 0, 2, 8, 24h) Base->Analysis Withdraw Aliquots (e.g., 0, 2, 8, 24h) Oxidation->Analysis Withdraw Aliquots (e.g., 0, 2, 8, 24h) Thermal->Analysis Withdraw Aliquots (e.g., 0, 2, 8, 24h) Photo->Analysis Withdraw Aliquots (e.g., 0, 2, 8, 24h) Control->Analysis Withdraw Aliquots (e.g., 0, 2, 8, 24h) Data Data Interpretation: - Purity & Assay - Degradant Profiling - Mass Balance Analysis->Data Report Final Stability Report Data->Report G cluster_pathways Potential Degradation Pathways Parent 6-Azaspiro[3.4]octan-2-ol C₇H₁₃NO Oxidation N-Oxide Formation Oxidative Stress (H₂O₂) Secondary amine oxidation Parent->Oxidation [O] Dehydrogenation Ketone Formation Thermal/Oxidative Stress Oxidation of secondary alcohol Parent->Dehydrogenation [O] RingOpening Ring Opening Harsh Acid/Base Hydrolysis Cleavage of C-N or C-C bonds Parent->RingOpening H⁺/OH⁻, Δ

Sources

Foundational

The Architecture of Complexity: A Technical Guide to the Spirocyclic Ring Formation in 6-Azaspiro[3.4]octan-2-ol

Foreword: The Allure of the Third Dimension in Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is a constant endeavor. Spiro...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Allure of the Third Dimension in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is a constant endeavor. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their unique three-dimensional architecture.[1] This rigidified conformation can lead to improved binding affinity, selectivity, and metabolic stability when compared to their more flexible, non-spirocyclic counterparts.[1] The 6-azaspiro[3.4]octane framework, in particular, represents a valuable motif, and understanding the mechanistic intricacies of its formation is paramount for its effective utilization in drug development programs. This guide provides an in-depth exploration of the plausible mechanistic pathways leading to the formation of 6-Azaspiro[3.4]octan-2-ol, offering a blend of theoretical principles and practical synthetic considerations.

Deconstructing the Spirocyclic Challenge: Plausible Mechanistic Pathways

The formation of the 6-azaspiro[3.4]octane core is a feat of molecular engineering that can be approached through several strategic disconnections. While a definitive, universally applied mechanism is not established, we can infer and propose several plausible pathways based on established principles of organic synthesis and analogous transformations reported in the literature.

Mechanism I: Intramolecular Nucleophilic Substitution - A Classic Approach to Ring Closure

A foundational strategy for the construction of cyclic systems is the intramolecular nucleophilic substitution (SN2) reaction. This approach is conceptually straightforward and relies on the covalent linkage of a nucleophile and an electrophile within the same molecule.

The causality behind this strategy lies in the pre-organization of the reacting centers, which surmounts the entropic barrier associated with intermolecular reactions. The choice of the leaving group and the nucleophile is critical for the success of this transformation.

A hypothetical precursor for the synthesis of 6-Azaspiro[3.4]octan-2-ol via this pathway would be a suitably substituted pyrrolidine derivative bearing a leaving group on a side chain. The nitrogen atom of the pyrrolidine ring would act as the nucleophile, attacking the electrophilic carbon and displacing the leaving group to forge the spirocyclic azetidine ring.

Proposed Mechanistic Pathway: Intramolecular SN2 Cyclization

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization (SN2) cluster_2 Step 3: Deprotonation A Substituted Pyrrolidine Precursor B Activation of Hydroxyl Group A->B e.g., TsCl, MsCl C Activated Precursor (with Leaving Group, e.g., OTs) B->C D Transition State C->D Intramolecular Attack by Pyrrolidine Nitrogen E Protonated Spirocycle D->E Ring Closure & Leaving Group Departure F 6-Azaspiro[3.4]octan-2-ol E->F Base (e.g., Et3N)

Caption: Proposed mechanism for the formation of 6-Azaspiro[3.4]octan-2-ol via intramolecular SN2 cyclization.

Mechanism II: [3+2] Cycloaddition - A Convergent and Efficient Strategy

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of cyclic compounds. A [3+2] cycloaddition, in particular, is a highly convergent strategy for the construction of five-membered rings. In the context of 6-azaspiro[3.4]octane synthesis, this would involve the reaction of a three-atom component (the dipole) with a two-atom component (the dipolarophile).[2]

A plausible scenario involves the in-situ generation of an azomethine ylide from a suitable precursor, which then undergoes a [3+2] cycloaddition with an exocyclic methylene cyclobutane derivative. The regioselectivity and stereoselectivity of this reaction would be crucial in establishing the desired substitution pattern on the newly formed pyrrolidine ring.

Proposed Mechanistic Pathway: [3+2] Cycloaddition

G cluster_0 Step 1: Generation of Azomethine Ylide cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Functional Group Transformation A Precursor (e.g., N-benzylglycine ester) B Azomethine Ylide (1,3-Dipole) A->B Base or Thermal Conditions D Concerted Cycloaddition B->D C Exocyclic Methylene Cyclobutane (Dipolarophile) C->D E Spirocyclic Intermediate D->E F 6-Azaspiro[3.4]octan-2-ol E->F Reduction/Hydrolysis

Caption: Proposed mechanism for the formation of the 6-azaspiro[3.4]octane core via a [3+2] cycloaddition reaction.

Mechanism III: Ring-Closing Metathesis (RCM) - A Versatile Tool for Ring Formation

Ring-closing metathesis has emerged as a robust and versatile method for the synthesis of a wide variety of cyclic and spirocyclic systems.[3][4] This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular rearrangement of a diene to form a new cyclic alkene and a small volatile alkene, such as ethene.

For the synthesis of a 6-azaspiro[3.4]octane precursor, a diallylated amine attached to a cyclobutane core would be a suitable substrate. The RCM reaction would then facilitate the formation of the five-membered nitrogen-containing ring. Subsequent reduction of the double bond and functional group manipulation would lead to the target 6-Azaspiro[3.4]octan-2-ol.

Proposed Mechanistic Pathway: Ring-Closing Metathesis

G cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Ring-Closing Metathesis cluster_2 Step 3: Post-Cyclization Modification A Cyclobutane Derivative B Diallylated Amine Substrate A->B Alkylation with Allyl Bromide C Diallylated Amine Substrate E Metathesis C->E D Ruthenium Catalyst (e.g., Grubbs' Catalyst) D->E F Spirocyclic Alkene E->F G Reduction of Alkene (e.g., H2, Pd/C) F->G H Functional Group Interconversion G->H I 6-Azaspiro[3.4]octan-2-ol H->I

Caption: Proposed pathway for the synthesis of the 6-azaspiro[3.4]octane scaffold using Ring-Closing Metathesis.

Experimental Design and Synthetic Considerations

The successful implementation of any of these proposed mechanisms requires careful consideration of reaction conditions and substrate design. The following section provides a hypothetical experimental protocol for the intramolecular SN2 cyclization approach and a table outlining key parameters for optimization.

Hypothetical Experimental Protocol: Synthesis of 6-Azaspiro[3.4]octan-2-ol via Intramolecular SN2 Cyclization

Step 1: Synthesis of the Pyrrolidine Precursor

  • To a solution of a suitable protected 3-hydroxypyrrolidine derivative (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of 3-bromopropionyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-acylated pyrrolidine.

  • Reduce the amide functionality using a suitable reducing agent (e.g., LiAlH4) to yield the corresponding amine with a 3-bromopropyl side chain.

Step 2: Intramolecular Cyclization

  • Dissolve the pyrrolidine precursor (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (0.1 M).

  • Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 24-48 hours.

  • Monitor the formation of the spirocyclic product by LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired 6-Azaspiro[3.4]octan-2-ol.

Data Presentation: Key Parameters for Reaction Optimization
ParameterIntramolecular SN2[3+2] CycloadditionRing-Closing Metathesis
Catalyst/Reagent Base (e.g., K2CO3, Cs2CO3)Lewis Acid or ThermalRuthenium Catalyst (e.g., Grubbs, Hoveyda-Grubbs)
Solvent Polar Aprotic (e.g., ACN, DMF)Non-polar (e.g., Toluene, DCM)Non-polar (e.g., Toluene, DCM)
Temperature 60-100 °CRoom Temp to 110 °CRoom Temp to 80 °C
Concentration High Dilution (to favor intramolecular reaction)ModerateModerate
Key Considerations Leaving group ability, ring strainStability of azomethine ylide, regioselectivityCatalyst loading, substrate purity

Conclusion: A Framework for Innovation

The synthesis of 6-Azaspiro[3.4]octan-2-ol and its derivatives presents a compelling challenge with significant rewards for the field of medicinal chemistry. The mechanistic pathways outlined in this guide – intramolecular nucleophilic substitution, [3+2] cycloaddition, and ring-closing metathesis – represent robust and versatile strategies for the construction of this valuable spirocyclic scaffold. Each approach offers a unique set of advantages and challenges, and the optimal choice will depend on the specific synthetic goals and available starting materials. A thorough understanding of these underlying mechanisms is crucial for the rational design of efficient and stereoselective synthetic routes, ultimately enabling the exploration of this promising chemical space for the discovery of new therapeutic agents.

References

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition - SIOC Journals. (n.d.). Retrieved March 18, 2026, from [Link]

  • Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction | European Journal of Chemistry. (n.d.). Retrieved March 18, 2026, from [Link]

  • One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 18, 2026, from [Link]

  • Diversity-Oriented Synthesis of Azaspirocycles | Organic Letters - ACS Publications. (n.d.). Retrieved March 18, 2026, from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 18, 2026, from [Link]

  • An Imine Addition/Ring-Closing Metathesis Approach to the Spirocyclic Core of Halichlorine and Pinnaic Acid | Organic Letters - ACS Publications. (n.d.). Retrieved March 18, 2026, from [Link]

  • A Nazarov‐Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds. (n.d.). Retrieved March 18, 2026, from [Link]

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Organic Letters - ACS Publications. (n.d.). Retrieved March 18, 2026, from [Link]

  • (PDF) Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv. (n.d.). Retrieved March 18, 2026, from [Link]

  • Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C. (n.d.). Retrieved March 18, 2026, from [Link]

  • Synthesis of spirocycles viaring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin - RSC Publishing. (n.d.). Retrieved March 18, 2026, from [Link]

  • One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. (n.d.). Retrieved March 18, 2026, from [Link]

  • Photochemical Divergent Ring-Closing Metathesis of 1,7-Enynes: Efficient Synthesis of Spirocyclic Quinolin-2-ones | Organic Letters - ACS Publications. (n.d.). Retrieved March 18, 2026, from [Link]

  • A Nazarov‐Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds. (n.d.). Retrieved March 18, 2026, from [Link]

  • A Novel and Highly Stereoselective Approach to Aza-Spirocycles. A Short Total Synthesis of 2-epi-(+/-)-perhydrohistrionicotoxin and an Unprecedented Decarboxylation of 2-pyrones - PubMed. (n.d.). Retrieved March 18, 2026, from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 6-Azaspiro[3.4]octan-2-ol Hydrochloride in Modern Drug Discovery

Introduction: The Shift Toward 3D Chemical Space In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on escaping the "flatland" of planar, sp2-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward 3D Chemical Space

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on escaping the "flatland" of planar, sp2-hybridized aromatic rings. The integration of sp3-rich spirocyclic scaffolds has emerged as a premier strategy to enhance molecular complexity and clinical success rates ()[1].

Among these advanced building blocks, 6-azaspiro[3.4]octan-2-ol hydrochloride represents a highly versatile, bifunctional bioisostere. Structurally, it comprises a pyrrolidine ring (housing a reactive secondary amine) spiro-fused to a cyclobutanol ring (bearing a hydroxyl group). This unique geometry projects hydrogen-bond vectors into a rigid, three-dimensional space, making it an exceptional candidate for Structure-Based Drug Design (SBDD) and the optimization of lead compounds ()[2].

Physicochemical Profiling & Core Identifiers

To ensure rigorous tracking and reproducibility across synthetic workflows, the quantitative and structural identifiers of the compound are summarized below. The hydrochloride salt form is specifically utilized to prevent oxidative degradation of the secondary amine, thereby ensuring long-term shelf stability and consistent stoichiometric weighing ().

PropertyValue / Description
Chemical Name 6-Azaspiro[3.4]octan-2-ol hydrochloride
CAS Registry Number 2027496-49-5
Molecular Weight 163.65 g/mol
Molecular Formula C₇H₁₃NO · HCl (or C₇H₁₄ClNO)
Free Base CAS Number 1946823-97-7
Key Functional Groups Secondary amine (nucleophile), Secondary alcohol
Physical State Solid (typically supplied as a crystalline powder)

Strategic Utility: Mechanistic Causality in Drug Design

The decision to incorporate 6-azaspiro[3.4]octan-2-ol into a drug scaffold is driven by specific mechanistic causalities aimed at overcoming the limitations of traditional planar amines (e.g., piperidines or morpholines).

  • Fsp³ Enrichment: Increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved aqueous solubility and higher clinical transition rates. The spiro-fusion inherently forces the molecule out of a planar conformation, maximizing its 3D character ()[1].

  • Mitigation of Off-Target Toxicity: Planar, highly lipophilic basic amines frequently suffer from off-target binding, particularly to the hERG potassium channel, leading to cardiotoxicity. The steric bulk and lower lipophilicity (LogD) of the spirocyclic core disrupt these off-target interactions ()[3].

  • Enhanced Metabolic Stability: The quaternary spiro-carbon provides significant steric shielding to the adjacent ring systems. This shielding impedes the approach of Cytochrome P450 (CYP) enzymes, thereby reducing the rate of oxidative metabolism (e.g., N-dealkylation or α-oxidation) and prolonging the compound's half-life ()[3].

Pharmacokinetic optimization logic via spirocyclic bioisosteric replacement.

Synthetic Workflow & Self-Validating Protocol

To effectively utilize 6-azaspiro[3.4]octan-2-ol hydrochloride in lead optimization, it is typically coupled to an aryl or heteroaryl halide core. The following protocol details a highly efficient Buchwald-Hartwig Amination designed as a self-validating system.

Step 1: Reagent Preparation & In-Situ Free-Basing

Causality: Because the spirocycle is supplied as a stable hydrochloride salt (MW: 163.65 g/mol ), the amine is protonated and non-nucleophilic. A strong, non-nucleophilic base must be used in stoichiometric excess to neutralize the HCl salt and regenerate the active secondary amine in situ, while also participating in the palladium catalytic cycle.

  • Action: Weigh the aryl halide electrophile (1.0 eq) and 6-azaspiro[3.4]octan-2-ol hydrochloride (1.2 eq) into an oven-dried reaction vial. Add Sodium tert-butoxide (NaOtBu, 3.0 eq) to ensure complete deprotonation of the amine and to drive the cross-coupling.

Step 2: Catalytic C-N Cross-Coupling

Causality: Spirocyclic amines exhibit high steric hindrance around the nitrogen center, which can stall standard SₙAr reactions. Utilizing a highly active, sterically accommodating palladium precatalyst (such as RuPhos Pd G3) ensures efficient oxidative addition and rapid reductive elimination, preventing the formation of undesired side products.

  • Action: Add RuPhos Pd G3 (5 mol%) to the reaction vial. Seal the vial and purge with N₂ for 5 minutes. Inject anhydrous 1,4-dioxane (to achieve a 0.2 M concentration). Heat the mixture at 90°C for 4–6 hours under rigorous stirring.

Step 3: Workup & Self-Validating Quality Control (QC)

Causality: To guarantee the integrity of downstream biological assays, the synthetic protocol must validate its own success through orthogonal analytical techniques.

  • Action:

    • Reaction Quench & Filtration: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

    • LC-MS Validation: Analyze the crude mixture via LC-MS. The target mass must correspond to the coupled adduct. The presence of the free hydroxyl group will often yield a distinct[M+H-H₂O]⁺ fragmentation peak, validating the presence of the spiro-alcohol moiety.

    • Purification: Purify via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

    • ¹H-NMR Confirmation: Dissolve the purified product in DMSO-d₆ or CDCl₃. Validate the structural connectivity by observing the complex, high-field multiplets (1.5–3.5 ppm) characteristic of the rigid spirocyclic protons. Purity must exceed 95% before biological testing.

Workflow for 6-azaspiro[3.4]octan-2-ol incorporation and QC validation.

References

  • MDPI. "New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character". Retrieved from:[Link]

  • NINGBO INNO PHARMCHEM CO., LTD. "The Growing Importance of Spirocycles in Modern Drug Discovery". Retrieved from:[Link]

  • Taylor & Francis. "The utilization of spirocyclic scaffolds in novel drug discovery". Retrieved from:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Safety and In Vitro Toxicological Profile of 6-Azaspiro[3.4]octan-2-ol hydrochloride

Introduction 6-Azaspiro[3.4]octan-2-ol hydrochloride is a spirocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure makes it an attractive building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Azaspiro[3.4]octan-2-ol hydrochloride is a spirocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure makes it an attractive building block for novel therapeutics. As with any new chemical entity (NCE) destined for pharmaceutical consideration, a thorough understanding of its safety and toxicological profile is paramount. This guide provides a comprehensive overview based on available safety data and outlines a robust, tiered strategy for assessing its in vitro toxicity. The methodologies described herein are grounded in established regulatory guidelines and best practices in toxicology, providing researchers and drug development professionals with the critical information needed for safe handling and informed decision-making in preclinical development.

Part 1: Hazard Profile and Safe Handling

A comprehensive review of Safety Data Sheet (SDS) information is the foundational step in risk assessment. While a specific, verified SDS for 6-Azaspiro[3.4]octan-2-ol hydrochloride was not located, data from structurally analogous azaspiro compounds provide a predictive hazard profile. The primary hazards associated with similar small molecule amine hydrochlorides include skin, eye, and respiratory irritation.

1.1 Predicted GHS Classification

Based on analogous compounds, the expected Globally Harmonized System (GHS) classification for 6-Azaspiro[3.4]octan-2-ol hydrochloride is summarized below. It is critical to treat the compound as having these potential hazards until specific data becomes available.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]
Acute Toxicity (Oral)4H302: Harmful if swallowed[2]

1.2 Engineering and Personal Protective Equipment (PPE)

Safe handling is predicated on a multi-layered approach to exposure control. The following workflow illustrates the necessary hierarchy of controls.

G cluster_0 Safe Handling Workflow cluster_1 Control Measures Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural) Eng->Admin Followed by FumeHood Work in a certified chemical fume hood. Eng->FumeHood PPE Personal Protective Equipment (Secondary Barrier) Admin->PPE Supplemented with SOP Follow Standard Operating Procedures (SOPs). Admin->SOP Gloves Wear nitrile gloves. PPE->Gloves Goggles Use safety goggles with side shields. PPE->Goggles Coat Wear a lab coat. PPE->Coat

Caption: Hierarchy of controls for handling chemical compounds.

1.3 First Aid and Spill Management

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Flush skin with plenty of running water and soap if available. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal. Avoid breathing vapors and ensure the area is well-ventilated.[1]

Part 2: A Tiered Strategy for In Vitro Toxicological Assessment

A logical, tiered approach is essential for efficiently characterizing the toxicological profile of a new chemical entity. This strategy begins with broad assessments of cytotoxicity and progresses to more specific, mechanistic endpoints like genotoxicity. This approach conserves resources and provides a comprehensive safety profile, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[4]

G cluster_0 In Vitro Toxicity Testing Strategy cluster_1 Assay Examples Tier1 Tier 1: Cytotoxicity Screening (Baseline Viability) Tier2 Tier 2: Genotoxicity Assessment (DNA Damage Potential) Tier1->Tier2 If cytotoxic or for regulatory requirement MTT MTT Assay (Metabolic Activity) Tier1->MTT NRU Neutral Red Uptake (Lysosomal Integrity) Tier1->NRU Tier3 Tier 3: Advanced Assays (Mechanism of Action) Tier2->Tier3 If genotoxic or to investigate specific concerns Ames Ames Test (Bacterial) (Gene Mutation) Tier2->Ames Micronucleus In Vitro Micronucleus (Chromosome Damage) Tier2->Micronucleus Organoid Organoid/3D Models (Organ-specific toxicity) Tier3->Organoid HighContent High-Content Imaging (Multiparametric analysis) Tier3->HighContent

Caption: A tiered approach to in vitro toxicological evaluation.

Part 3: Cytotoxicity Profile - The First Tier

Cytotoxicity assays are fundamental to preclinical drug development, providing the initial data on a compound's effect on cell viability and health.[5][6] They are used to determine the concentration range at which a compound may be toxic, guiding dose selection for subsequent, more complex assays. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[7][8]

3.1 The MTT Assay: Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable, metabolically active cells, reduce the yellow MTT tetrazolium salt to a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[8] A reduction in signal compared to an untreated control indicates a loss of cell viability or a cytotoxic effect.

3.2 Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard procedure for assessing the cytotoxicity of a test compound on an adherent cell line (e.g., HeLa, A549).

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a stock solution of 6-Azaspiro[3.4]octan-2-ol hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with solvent) and an untreated control.

    • Carefully remove the medium from the cells and replace it with 100 µL of the appropriate compound dilution or control medium.

    • Incubate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[9][11]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization and Measurement:

    • After incubation, carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_0 MTT Assay Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Treat with Compound (Dose-response) Seed->Treat Incubate 3. Incubate (e.g., 24-72h) Treat->Incubate AddMTT 4. Add MTT Reagent (2-4h incubation) Incubate->AddMTT Solubilize 5. Solubilize Formazan (e.g., DMSO) AddMTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Part 4: Genotoxicity Assessment - The Second Tier

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a key concern for potential carcinogens. Regulatory agencies require a standard battery of genotoxicity tests.[12] The in vitro micronucleus assay is a cornerstone of this battery because it can detect both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[13][14]

4.1 The In Vitro Micronucleus Assay: Principle and Rationale

This assay, conducted according to OECD Test Guideline 487, detects the formation of micronuclei in the cytoplasm of cells that have undergone division.[13][14] A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis.[15] Their presence is an indicator of genetic damage. The assay is typically performed in the presence and absence of a metabolic activation system (e.g., rat liver S9 fraction) to identify compounds that become genotoxic only after being metabolized.

4.2 Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

This protocol is a generalized version for use with a suitable mammalian cell line (e.g., CHO-K1, TK6).

  • Preliminary Cytotoxicity Test:

    • First, determine the cytotoxicity of the compound over the desired treatment period using an assay like the MTT assay. This is crucial for selecting the appropriate concentration range for the main experiment. The highest concentration should induce approximately 55±5% cytotoxicity.[15][16]

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with at least three concentrations of the test compound, a negative (vehicle) control, and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

    • Two treatment regimens are typically used:

      • Short Treatment (3-6 hours): With and without S9 metabolic activation, followed by a recovery period of 1.5-2 normal cell cycles.

      • Long Treatment (1.5-2 normal cell cycles): Without S9 metabolic activation.

  • Cytokinesis Block (Optional but Recommended):

    • Following treatment, add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final stage of cell division), resulting in binucleated cells.[16] This ensures that only cells that have completed one round of mitosis are scored for micronuclei.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Treat with a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides.

    • Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

G cluster_0 In Vitro Micronucleus Assay Workflow (OECD 487) DoseRange 1. Preliminary Cytotoxicity (Determine concentration range) Treat 2. Treat Cells +/- S9 (Short & Long exposure) DoseRange->Treat CytoB 3. Add Cytochalasin B (Block cytokinesis) Treat->CytoB Harvest 4. Harvest, Fix & Stain (Prepare slides) CytoB->Harvest Score 5. Microscopic Scoring (Count micronuclei in binucleated cells) Harvest->Score

Caption: Key stages of the OECD 487 in vitro micronucleus assay.

Conclusion

The preclinical safety assessment of 6-Azaspiro[3.4]octan-2-ol hydrochloride must begin with a thorough understanding of its handling requirements, as predicted by data on analogous structures. The subsequent in vitro toxicological evaluation, following a tiered strategy from broad cytotoxicity screening to specific genotoxicity assessment, provides a robust framework for characterizing its safety profile. The MTT and in vitro micronucleus assays are powerful, validated tools that form the core of this initial assessment. The data generated from these studies are essential for identifying potential liabilities, guiding further development, and ensuring that subsequent in vivo studies are conducted ethically and efficiently. This systematic approach provides the authoritative grounding necessary for advancing promising new chemical entities through the drug development pipeline.

References

  • Apollo Scientific. (n.d.). 2-Oxa-6-azaspiro[3.4]octane Safety Data Sheet.
  • Angene Chemical. (2024, December 27). 1-Oxa-6-azaspiro[3.4]octane Safety Data Sheet.
  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Doak, S. H., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay (OECD 487). Retrieved from [Link]

  • Bal-Price, A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • European Society of Toxicology In Vitro (ESTIV). (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Inotiv. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Models. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies. Retrieved from [Link]

  • Cyprotex - Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Retrieved from [Link]

  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the N-Alkylation of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Abstract This guide provides detailed application notes and robust protocols for the N-alkylation of 6-azaspiro[3.4]octan-2-ol hydrochloride, a valuable spirocyclic building block in modern drug discovery. Recognizing th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides detailed application notes and robust protocols for the N-alkylation of 6-azaspiro[3.4]octan-2-ol hydrochloride, a valuable spirocyclic building block in modern drug discovery. Recognizing the unique three-dimensional architecture that spirocyclic scaffolds impart to bioactive molecules, this document offers researchers two primary, field-proven methodologies for functionalizing the secondary amine: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . We delve into the mechanistic rationale behind each approach, explain critical experimental choices, and provide step-by-step protocols designed for reproducibility and scalability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Value of the 6-Azaspiro[3.4]octane Scaffold

Spirocyclic N-heterocycles are increasingly sought-after motifs in medicinal chemistry. Their rigid, three-dimensional structures provide a distinct advantage over traditional "flat" aromatic rings, often leading to improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1] The 6-azaspiro[3.4]octan-2-ol framework, in particular, offers a synthetically tractable core with multiple vectors for diversification, making it an attractive starting point for the development of novel therapeutics.

The key synthetic challenge and opportunity with this building block lies in the functionalization of its secondary amine. As the starting material is provided as a hydrochloride salt, the amine is protonated and non-nucleophilic. Therefore, the initial step in any N-alkylation protocol must involve the in situ generation of the free amine. This guide outlines two distinct and complementary strategies to achieve this and subsequent C-N bond formation.

Mechanistic Overview: Choosing the Right N-Alkylation Strategy

The selection of an N-alkylation strategy depends on the desired substituent and the available starting materials. The two most reliable methods are direct alkylation with an electrophile and reductive amination with a carbonyl compound.

  • Direct N-Alkylation (SN2 Reaction): This classic method involves the reaction of the free secondary amine with an alkyl halide or sulfonate. The reaction proceeds via a nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. A key consideration is the potential for over-alkylation to form a quaternary ammonium salt, although this is less of a concern when starting with a secondary amine to form a tertiary amine product.[2][3] The choice of a non-nucleophilic base is critical to prevent it from competing with the amine.[2]

  • Reductive Amination: This powerful two-stage, one-pot reaction first involves the formation of an intermediate iminium ion from the secondary amine and a ketone or aldehyde. This electrophilic iminium ion is then reduced in situ by a mild hydride-donating reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.[4] This method is exceptionally broad in scope and avoids the use of potentially harsh alkylating agents.

G cluster_start Starting Material cluster_strategies Core N-Alkylation Strategies cluster_reagents Key Reagents cluster_product Product start 6-Azaspiro[3.4]octan-2-ol • HCl base Base (e.g., DIPEA, K2CO3) start->base Neutralization is the first critical step direct_alk Direct Alkylation (SN2) alkyl_halide Alkyl Halide (R-X) direct_alk->alkyl_halide product N-Alkyl-6-azaspiro[3.4]octan-2-ol direct_alk->product reductive_am Reductive Amination carbonyl Aldehyde / Ketone (R-C=O) reductive_am->carbonyl reductive_am->product base->direct_alk base->reductive_am reducing_agent Reducing Agent (e.g., NaBH(OAc)3) carbonyl->reducing_agent In situ reduction G cluster_workflow Direct N-Alkylation Workflow A 1. Setup Dissolve amine HCl salt in acetonitrile B 2. Neutralization Add DIPEA (2.2 eq) Stir 15 min at RT A->B C 3. Alkylation Add Alkyl Halide (1.1 eq) B->C D 4. Reaction Heat at 50-70 °C Monitor by LC-MS C->D E 5. Workup Quench with water Extract with EtOAc D->E F 6. Purification Column Chromatography E->F G cluster_workflow Reductive Amination Workflow A 1. Setup Suspend amine HCl salt and carbonyl (1.2 eq) in DCM B 2. Neutralization Add DIPEA (1.1 eq) Stir 30-60 min for iminium formation A->B C 3. Reduction Add NaBH(OAc)3 (1.5 eq) portion-wise B->C D 4. Reaction Stir at RT Monitor by LC-MS C->D E 5. Workup Quench with sat. NaHCO3 Extract with DCM D->E F 6. Purification Column Chromatography E->F

Sources

Application

Cross-coupling reaction conditions with 6-Azaspiro[3.4]octan-2-ol hydrochloride

An In-Depth Guide to Cross-Coupling Reactions with 6-Azaspiro[3.4]octan-2-ol Hydrochloride: Protocols and Mechanistic Insights Introduction: The Strategic Value of the 6-Azaspiro[3.4]octane Scaffold In the landscape of m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Cross-Coupling Reactions with 6-Azaspiro[3.4]octan-2-ol Hydrochloride: Protocols and Mechanistic Insights

Introduction: The Strategic Value of the 6-Azaspiro[3.4]octane Scaffold

In the landscape of modern drug discovery, molecular architecture is paramount. The demand for compounds with high sp³-character—a measure of three-dimensionality—has surged, as these molecules often exhibit improved physicochemical properties and can access novel biological target space. The 6-azaspiro[3.4]octane framework is an exemplary scaffold in this regard, offering a rigid, conformationally-defined core that is highly attractive to medicinal chemists.[1][2] The secondary alcohol at the 2-position of this scaffold serves as a critical synthetic handle, providing a vector for diversification through robust and versatile cross-coupling methodologies.

This guide provides a comprehensive technical overview and detailed protocols for leveraging 6-Azaspiro[3.4]octan-2-ol hydrochloride in key cross-coupling reactions. Direct cross-coupling of alcohols is often challenging due to the poor leaving group nature of the hydroxyl moiety.[3][4] Therefore, a more reliable and broadly applicable two-stage strategy is presented:

  • Substrate Preparation: Neutralization of the hydrochloride salt, protection of the reactive secondary amine, and subsequent activation of the secondary alcohol to a highly reactive triflate intermediate.

  • Cross-Coupling: Application of the activated triflate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions to form C-C and C-N bonds.

This document is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the critical mechanistic reasoning behind the choice of reagents and conditions.

Part 1: Essential Substrate Preparation

The starting material, 6-Azaspiro[3.4]octan-2-ol hydrochloride, requires two preliminary modifications to ensure compatibility with transition-metal-catalyzed cross-coupling reactions. First, the hydrochloride salt must be neutralized. Second, the secondary amine must be protected to prevent it from acting as a competing nucleophile or a ligand for the metal catalyst, which could inhibit or divert the desired reaction pathway. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of coupling conditions and its facile removal under acidic conditions.[5]

Protocol 1.1: Free-Basing and N-Boc Protection

This protocol outlines the conversion of the starting hydrochloride salt to the N-Boc protected intermediate, 2 , which is the substrate for the subsequent activation step.

G cluster_0 Protocol 1.1: Substrate Preparation Start 6-Azaspiro[3.4]octan-2-ol Hydrochloride (1) Step1 1. Dissolve in H₂O/DCM 2. Add NaHCO₃ (aq.) 3. Extract with DCM Start->Step1 Free-Basing Intermediate Free-Base Amine Step1->Intermediate Step2 1. Dissolve in DCM 2. Add Boc₂O, Et₃N 3. Stir at RT Intermediate->Step2 N-Boc Protection Product N-Boc-6-Azaspiro[3.4]octan-2-ol (2) Step2->Product

Caption: Workflow for the preparation of the N-Boc protected alcohol.

Experimental Procedure:

  • Free-Basing:

    • Dissolve 6-Azaspiro[3.4]octan-2-ol hydrochloride (1.0 eq) in a 1:1 mixture of deionized water and dichloromethane (DCM).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is ~8-9.

    • Separate the layers and extract the aqueous phase three times with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free-base amine.

  • N-Boc Protection:

    • Dissolve the crude free-base amine in DCM.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (Et₃N, 1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Wash the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl), followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford pure N-Boc-6-Azaspiro[3.4]octan-2-ol (2 ).

Part 2: Activation of the C2-Hydroxyl Group

With the amine protected, the next critical step is to convert the secondary alcohol into a functional group with excellent leaving group ability. The transformation of an alcohol into a trifluoromethanesulfonate (triflate) is a robust and widely used strategy for enabling cross-coupling reactions at sp³-hybridized carbon centers.[3] The triflate group is an exceptional leaving group, making the C2 position highly susceptible to oxidative addition by a low-valent palladium catalyst.

Protocol 2.1: Synthesis of N-Boc-6-Azaspiro[3.4]octan-2-yl Trifluoromethanesulfonate (3)

This protocol details the conversion of the N-Boc protected alcohol 2 to the key triflate intermediate 3 .

G cluster_1 Protocol 2.1: Hydroxyl Activation Start N-Boc Protected Alcohol (2) Reagents 1. Dissolve in dry DCM 2. Cool to -78 °C 3. Add 2,6-Lutidine 4. Add Tf₂O dropwise Start->Reagents Triflation Product Activated Triflate Intermediate (3) Reagents->Product

Caption: Conversion of the protected alcohol to the activated triflate.

Experimental Procedure:

  • To a solution of N-Boc-6-Azaspiro[3.4]octan-2-ol (2 , 1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add 2,6-lutidine (1.5 eq).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise via syringe over 15 minutes. The solution may change color.

  • Stir the reaction at -78 °C for 1 hour. Monitor for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature, then separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude triflate 3 is often unstable on silica gel and should be used immediately in the subsequent cross-coupling step without purification.

Part 3: Cross-Coupling Protocols with the Activated Triflate

The triflate intermediate 3 is now primed for a variety of palladium-catalyzed cross-coupling reactions. The following protocols provide optimized starting conditions for three fundamental transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These conditions are based on established literature for coupling of secondary alkyl triflates and pseudohalides.[3][6][7]

Protocol 3.1: Suzuki-Miyaura Coupling (Csp³-Csp² Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the sp³-hybridized carbon of the spirocycle and an sp²-hybridized carbon of an aryl or heteroaryl boronic acid.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + R¹-OTf PdII L-Pd(II)(R¹)(OTf) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar-B(OH)₂ + Base PdII_Ar L-Pd(II)(R¹)(Ar) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim - R¹-Ar RedElim->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), the palladium precatalyst, and the ligand.

  • Add a solution of the crude triflate 3 (1.0 eq) in the reaction solvent.

  • Heat the mixture to the specified temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the C-C coupled product.

ComponentRecommended Starting ConditionsRationale
Palladium Source Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Common, reliable Pd(0) or Pd(II) sources that readily form the active Pd(0) catalyst.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich biarylphosphine ligands that promote the challenging oxidative addition and reductive elimination steps.[8]
Base K₃PO₄ (2.0-3.0 eq)A moderately strong, non-nucleophilic base essential for activating the boronic acid for transmetalation.[3]
Solvent 1,4-Dioxane or TolueneAprotic solvents with appropriate boiling points for these reactions.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the catalytic cycle.
Protocol 3.2: Buchwald-Hartwig Amination (Csp³-N Bond Formation)

This reaction enables the formation of a carbon-nitrogen bond, coupling the spirocyclic core with a primary or secondary amine, which is a critical transformation in medicinal chemistry.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + R¹-OTf PdII L-Pd(II)(R¹)(OTf) OxAdd->PdII AmineCoord Ligand Exchange PdII->AmineCoord + HNR²R³ PdII_Amine [L-Pd(II)(R¹)(HNR²R³)]⁺OTf⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amide L-Pd(II)(R¹)(NR²R³) Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim - R¹-NR²R³ RedElim->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the amine (1.2-1.5 eq) followed by a solution of the crude triflate 3 (1.0 eq) in the reaction solvent.

  • Heat the mixture to the specified temperature and stir for 12-24 hours.

  • Work-up is similar to the Suzuki protocol: cool, dilute, filter, wash, dry, concentrate, and purify.

ComponentRecommended Starting ConditionsRationale
Palladium Source Pd₂(dba)₃ (2-5 mol%)A preferred Pd(0) source for generating the active catalyst.
Ligand RuPhos or BrettPhos (4-10 mol%)Specialized biarylphosphine ligands designed to facilitate C-N bond formation and prevent β-hydride elimination.[6]
Base NaOt-Bu or LHMDS (1.5-2.0 eq)A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amide intermediate.[9]
Solvent Toluene or THFCommon aprotic solvents for this transformation.
Temperature 80-110 °CHigher temperatures are often necessary to drive the C-N reductive elimination.
Protocol 3.3: Sonogashira Coupling (Csp³-Csp Bond Formation)

The Sonogashira coupling facilitates the synthesis of alkynylated spirocycles by forming a C-C bond between the spirocycle and a terminal alkyne.

G cluster_main Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + R¹-OTf PdII L-Pd(II)(R¹)(OTf) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Cu-C≡CR² RedElim Reductive Elimination PdII->RedElim - R¹-C≡CR² Transmetal->PdII - L-Pd(II)(R¹)(C≡CR²) RedElim->Pd0 CuI CuI PiComplex π-Complex Formation CuI->PiComplex + H-C≡CR² + Base CuAcetylide Copper Acetylide PiComplex->CuAcetylide CuAcetylide->CuI Transmetalates to Pd(II)

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Experimental Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and ligand.

  • Add the solvent, followed by the amine base and the terminal alkyne (1.5 eq).

  • Add a solution of the crude triflate 3 (1.0 eq) in the reaction solvent.

  • Stir at the specified temperature for 4-12 hours.

  • Work-up is similar to the previous protocols.

ComponentRecommended Starting ConditionsRationale
Palladium Source PdCl₂(PPh₃)₂ (2-5 mol%)A classic, effective catalyst for Sonogashira reactions.[10]
Copper Co-catalyst Copper(I) Iodide (CuI, 4-10 mol%)Essential for the formation of the copper acetylide intermediate, which facilitates transmetalation to palladium.[7]
Ligand PPh₃ (if not part of the Pd source)Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst.
Base Triethylamine (Et₃N) or DIPEAActs as both a base to deprotonate the alkyne and often as the solvent.
Solvent THF or DMF (if base is not solvent)Polar aprotic solvents are suitable for this reaction.
Temperature Room Temperature to 60 °CSonogashira couplings can often proceed under milder conditions than C-C or C-N couplings.

Part 4: Final Product Generation - N-Boc Deprotection

The final step is the removal of the N-Boc protecting group to unmask the secondary amine, yielding the final target molecule. This is reliably achieved under acidic conditions.

Protocol 4.1: Acid-Mediated N-Boc Deprotection
  • Dissolve the N-Boc protected coupled product in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt, which can be used as is or neutralized if the free amine is required.

Conclusion

The 6-Azaspiro[3.4]octan-2-ol hydrochloride scaffold is a valuable starting point for the synthesis of diverse and structurally complex molecules. By employing a strategic sequence of amine protection, alcohol activation, and subsequent cross-coupling, researchers can efficiently generate libraries of novel compounds. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists in drug discovery and chemical development to unlock the full synthetic potential of this promising three-dimensional building block.

References

  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. (PMC) [Link]

  • One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes. (PMC) [Link]

  • KOH-catalyzed cross-coupling of primary and secondary alcohols: evidence for radical pathways. (Journal of Chemical Sciences) [Link]

  • Buchwald–Hartwig amination. (Wikipedia) [Link]

  • Scheme 2. General approach to spirocycles via the Suzuki coupling reaction. (ResearchGate) [Link]

  • Catalytic Cross-Coupling of Secondary Alcohols. (Journal of the American Chemical Society) [Link]

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. (Organic Letters) [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. (Organic Letters) [Link]

  • Stereospecific and Regioselective Synthesis of E-Allylic Alcohols through Reductive Cross Coupling of Terminal Alkynes. (Journal of the American Chemical Society) [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (ResearchGate) [Link]

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  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (Synfacts) [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (PubMed) [Link]

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  • Catalytic Cross-Coupling of Secondary Alcohols. (PubMed) [Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (Organic Letters) [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (Journal of the American Chemical Society) [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (Organic Process Research & Development) [Link]

  • Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. (Angewandte Chemie International Edition) [Link]

  • Sonogashira coupling. (Wikipedia) [Link]

  • Buchwald -Hartwig Amination. (OpenOChem Learn) [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (The Journal of Organic Chemistry) [Link]

  • Application Note – N-Boc protection. (Synple Chem) [Link]

  • Sonogashira Coupling. (Chemistry LibreTexts) [Link]

  • Suzuki Coupling. (Organic Chemistry Portal) [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Spirocyclic Peptides using 6-Azaspiro[3.4]octan-2-ol hydrochloride

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Peptide Drug Discovery The exploration of novel chemical space is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Peptide Drug Discovery

The exploration of novel chemical space is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as privileged structures, offering a unique three-dimensional architecture that departs from the "flatland" of traditional aromatic and heteroaromatic systems.[1][2] This inherent three-dimensionality allows for the precise spatial arrangement of functional groups, enabling enhanced interactions with biological targets.[3][4] The incorporation of spirocycles into peptide structures can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1] Spiro-containing systems can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher success rates in clinical development.[1] Furthermore, the rigid nature of spirocyclic scaffolds can pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding to its target.[2]

Cyclic peptides, in general, offer several advantages over their linear counterparts, including increased structural rigidity for improved target binding and higher resistance to proteolytic degradation.[5] By combining the benefits of cyclization with the unique conformational constraints of a spirocyclic scaffold, researchers can access a novel class of peptides with potentially superior therapeutic properties.

This application note provides a detailed guide for the synthesis of spirocyclic peptides utilizing the commercially available building block, 6-Azaspiro[3.4]octan-2-ol hydrochloride. We present a comprehensive workflow, from the initial derivatization of the spirocyclic core to its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS), and finally, the characterization of the resulting novel peptide.

Workflow Overview: From Building Block to Characterized Spirocyclic Peptide

The overall strategy involves the conversion of 6-Azaspiro[3.4]octan-2-ol hydrochloride into a suitable building block for Fmoc-based solid-phase peptide synthesis. This is followed by automated peptide synthesis, cleavage from the solid support, purification, and comprehensive characterization of the final spirocyclic peptide.

Spirocyclic Peptide Synthesis Workflow cluster_0 Building Block Synthesis cluster_1 Peptide Synthesis & Purification cluster_2 Characterization A 6-Azaspiro[3.4]octan-2-ol hydrochloride B N-Fmoc-6-azaspiro[3.4]octan-2-ol A->B Fmoc Protection C N-Fmoc-2-oxo-6-azaspiro[3.4]octane B->C Oxidation D N-Fmoc-2-(carboxymethyl)-6-azaspiro[3.4]octane C->D Wittig or Horner-Wadsworth-Emmons Reaction & Reduction E Solid-Phase Peptide Synthesis (SPPS) D->E Incorporation F Cleavage from Resin G Purification (RP-HPLC) H Mass Spectrometry (MS) G->H I NMR Spectroscopy G->I

Figure 1: Overall workflow for the synthesis and characterization of a spirocyclic peptide.

Part 1: Synthesis of the Fmoc-Protected Spirocyclic Amino Acid Building Block

To incorporate the 6-Azaspiro[3.4]octan-2-ol core into a peptide using standard Fmoc-SPPS, it must first be converted into an N-Fmoc protected amino acid derivative. The following protocol outlines a plausible synthetic route.

Protocol 1: Synthesis of N-Fmoc-2-(carboxymethyl)-6-azaspiro[3.4]octane

Materials:

  • 6-Azaspiro[3.4]octan-2-ol hydrochloride

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: N-Fmoc Protection of 6-Azaspiro[3.4]octan-2-ol

  • Suspend 6-Azaspiro[3.4]octan-2-ol hydrochloride (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in DCM dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Fmoc-6-azaspiro[3.4]octan-2-ol.

Causality behind experimental choices: The basic aqueous solution neutralizes the hydrochloride salt and facilitates the reaction of the secondary amine with Fmoc-Cl. A slight excess of Fmoc-Cl ensures complete protection.

Step 2: Oxidation to the Ketone

  • Dissolve N-Fmoc-6-azaspiro[3.4]octan-2-ol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.

  • The crude N-Fmoc-2-oxo-6-aza-spiro[3.4]octane is often of sufficient purity for the next step, or can be purified by column chromatography if necessary. A related ketone building block, 6-Boc-2-oxo-6-aza-spiro[3.4]octane, is noted for its utility in peptide synthesis.[2]

Causality behind experimental choices: DMP is a mild and selective oxidizing agent for converting secondary alcohols to ketones without affecting the Fmoc protecting group.

Step 3: Horner-Wadsworth-Emmons Reaction

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes to generate the ylide.

  • Cool the reaction back to 0 °C and add a solution of N-Fmoc-2-oxo-6-aza-spiro[3.4]octane (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with EtOAc, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality behind experimental choices: The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds from ketones, in this case, to introduce the ester functionality that will become the carboxylic acid.

Step 4: Reduction of the Double Bond

  • Dissolve the product from Step 3 in methanol.

  • Add 10% Pd/C catalyst.

  • Stir the suspension under an atmosphere of hydrogen gas (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or NMR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Step 5: Saponification to the Carboxylic Acid

  • Dissolve the reduced ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1 M HCl to pH ~3.

  • Extract the product with EtOAc, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the final building block, N-Fmoc-2-(carboxymethyl)-6-azaspiro[3.4]octane.

Part 2: Solid-Phase Synthesis of a Spirocyclic Peptide

The newly synthesized spirocyclic amino acid can be incorporated into a peptide sequence using standard automated Fmoc-SPPS protocols.

Protocol 2: Automated Solid-Phase Peptide Synthesis

Materials and Equipment:

  • Automated peptide synthesizer

  • Rink Amide resin (or other suitable solid support)

  • N-Fmoc-protected standard amino acids

  • N-Fmoc-2-(carboxymethyl)-6-azaspiro[3.4]octane (from Part 1)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Isopropanol

General Synthesis Cycle:

The synthesis is performed on an automated peptide synthesizer following a standard Fmoc/tBu strategy. A typical cycle for each amino acid coupling involves:

  • Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

  • Washing: Thorough washing of the resin with DMF and other solvents to remove residual piperidine and by-products.

  • Coupling: Activation of the incoming Fmoc-amino acid (including the spirocyclic building block) with a coupling reagent (e.g., HBTU/DIPEA) and coupling to the deprotected N-terminus of the resin-bound peptide.

  • Washing: Washing of the resin to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the desired sequence. The spirocyclic amino acid is incorporated using the same protocol as the standard amino acids.

SPPS Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 NextCycle Resin-Bound Peptide (n+1) Washing2->NextCycle NextCycle->Deprotection Repeat for next amino acid

Figure 2: A single cycle of solid-phase peptide synthesis.

Quantitative Data for Synthesis:

ParameterValue
Resin Substitution0.1 - 1.0 mmol/g
Amino Acid Excess4-10 equivalents
Coupling Reagent Excess4-10 equivalents
Base Excess8-20 equivalents
Coupling Time30 - 120 minutes
Deprotection Time5 - 20 minutes

Part 3: Cleavage, Purification, and Characterization

Protocol 3: Cleavage from Resin and Deprotection
  • After the final synthesis cycle, wash the resin-bound peptide thoroughly with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 4: Purification and Characterization

Purification:

The crude spirocyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. Fractions are collected and analyzed by mass spectrometry to identify those containing the desired product.

Characterization:

  • Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed mass should match the calculated theoretical mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure and conformation of the spirocyclic peptide are characterized by one- and two-dimensional NMR spectroscopy (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY) in a suitable solvent (e.g., H₂O/D₂O, DMSO-d₆).[6][7] NMR is crucial for confirming the incorporation of the spirocyclic moiety and for providing insights into its effect on the peptide's three-dimensional structure.[8]

Expected Analytical Data:

TechniqueExpected Result
RP-HPLC A major peak corresponding to the purified peptide with a specific retention time.
ESI-MS A molecular ion peak corresponding to the calculated [M+H]⁺ of the spirocyclic peptide.
¹H NMR Characteristic signals for the protons of the spirocyclic scaffold, in addition to the standard amino acid proton signals.
2D NMR (COSY, TOCSY) Correlation peaks confirming the connectivity of protons within the spirocyclic moiety and the amino acid residues.
2D NMR (NOESY) Through-space correlations that provide information on the peptide's conformation and the spatial orientation of the spirocyclic scaffold relative to the peptide backbone.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of Fmoc-protected building block Incomplete reaction during any of the synthesis steps.Optimize reaction times and reagent stoichiometry. Ensure anhydrous conditions where necessary.
Incomplete coupling of the spirocyclic amino acid during SPPS Steric hindrance from the spirocyclic scaffold.Use a more powerful coupling reagent (e.g., HATU). Increase coupling time and/or temperature. Double couple the spirocyclic amino acid.
Side reactions during cleavage Reactive functional groups on the spirocyclic moiety.Optimize the cleavage cocktail with appropriate scavengers.
Difficult purification Aggregation of the spirocyclic peptide.Modify the HPLC gradient and/or use a different stationary phase.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the synthesis of novel spirocyclic peptides using 6-Azaspiro[3.4]octan-2-ol hydrochloride as a starting material. By functionalizing this building block for use in Fmoc-SPPS, researchers can systematically incorporate this unique scaffold into peptide sequences. The resulting spirocyclic peptides represent a promising class of molecules for drug discovery, with the potential for enhanced biological activity and improved pharmacokinetic profiles. The analytical methods described herein will be crucial for validating the successful synthesis and for elucidating the structural features of these exciting new compounds.

References

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Drug Discovery & Therapeutics. (2025, December 25). Cyclic Peptides in Drug Discovery & Therapeutics. Retrieved from [Link]

  • PubMed. (2006, January 6). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 4). Unlocking Potential with Peptide Synthesis Reagents: The Case of 6-Boc-2-oxo-6-aza-spiro[3.4]octane. Retrieved from [Link]

  • SpiroChem. Solid Phase Synthesis. Retrieved from [Link]

  • University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. Retrieved from [Link]

  • Frontiers in Chemistry. (2020, May 18). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Retrieved from [Link]

  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • University of Zurich. Peptide/Protein NMR. Retrieved from [Link]

  • University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • SIOC Journals. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2025, August). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]

  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. (n.d.). Retrieved from [Link]

  • Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. (2013, March 18). Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of a 6,6‐Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid‐Phase Peptide Synthesis. Retrieved from [Link]

  • Efficient Building Blocks for Solid-Phase Peptide Synthesis of Spin Labeled Peptides for Electron Paramagnetic Resonance and Dynamic Nuclear Polarization Applications. (2019, June 4). Retrieved from [Link]

  • University of Zurich. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

Sources

Application

Scale-Up Manufacturing and Synthesis Protocol for 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Strategic Route Design & Mechanistic Rationale Spirocyclic amines have emerged as privileged scaffolds in modern drug discovery. By providing rigid, three-dimensional conformations, they allow medicinal chemists to escap...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Route Design & Mechanistic Rationale

Spirocyclic amines have emerged as privileged scaffolds in modern drug discovery. By providing rigid, three-dimensional conformations, they allow medicinal chemists to escape "molecular flatland," thereby reducing the entropy loss upon ligand-protein binding and improving overall pharmacokinetic properties [2].

The target molecule, 6-azaspiro[3.4]octan-2-ol hydrochloride (CAS: 2027496-49-5) [1], is a highly valuable building block. However, constructing the spiro[3.4]octane core from acyclic precursors at scale is notoriously plagued by low-yielding cyclization steps and hazardous reagents. To ensure a robust, scalable, and economically viable manufacturing process, this protocol utilizes a "late-stage functionalization" approach starting from the commercially available intermediate, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate [3].

Our optimized two-step continuous workflow addresses three critical scale-up challenges:

  • Chemoselectivity: Utilizing Sodium Borohydride ( NaBH4​ ) ensures the selective reduction of the cyclobutanone moiety without disturbing the labile N-Boc carbamate.

  • Anhydrous Salt Formation: Aqueous deprotection of spirocycles often requires energy-intensive lyophilization due to the extreme water solubility of the resulting amine salts. We deploy anhydrous 4M HCl in 1,4-dioxane to drive the deprotection via the expulsion of volatile isobutylene and CO2​ , directly yielding the hydrochloride salt.

  • Polymorph & Form Control: Literature precedents often report the isolation of this specific spirocyclic salt as a sticky gum following simple ether trituration [4]. A gum is an unacceptable physical form for kilogram-scale filtration and drying. We have engineered a binary anti-solvent crystallization system (Ethanol/MTBE) to yield a highly pure, free-flowing crystalline powder.

Synthetic Workflow

Synthesis SM tert-butyl 2-oxo-6-azaspiro[3.4]octane -6-carboxylate Int1 tert-butyl 2-hydroxy-6-azaspiro[3.4]octane -6-carboxylate SM->Int1 NaBH4, MeOH 0-5 °C Crude 6-azaspiro[3.4]octan-2-ol HCl (Crude Syrup) Int1->Crude 4M HCl/Dioxane 20 °C, -CO2 Pure 6-azaspiro[3.4]octan-2-ol HCl (Crystalline Solid) Crude->Pure EtOH/MTBE Crystallization

Figure 1: Scalable two-step synthesis and crystallization workflow.

Step-by-Step Experimental Protocols

Note: The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure the reaction cannot proceed to the next stage unless specific thermodynamic and chemical criteria are met.

Stage 1: Chemoselective Ketone Reduction

Objective: Convert the 2-oxo group to a 2-hydroxyl group without carbamate cleavage.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N2​ . Charge the reactor with tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (1.0 kg, 4.44 mol) and Methanol (5.0 L, 5 volumes).

  • Thermal Control: Set the jacket temperature to 0 °C. Wait until the internal temperature stabilizes at 0–5 °C.

  • Reagent Addition: Add NaBH4​ (201 g, 5.32 mol, 1.2 eq) in 5 equal portions over 90 minutes.

    • Causality: Portion-wise addition is critical. NaBH4​ reacts exothermically with both the ketone and the methanol solvent, releasing hydrogen gas. Controlling the addition rate prevents thermal runaway and reactor over-pressurization.

  • Reaction Monitoring (IPC): Stir for 2 hours at 5 °C. Pull an aliquot, quench with water, extract with Ethyl Acetate, and analyze via HPLC (UV 210 nm). The reaction is complete when the starting material is < 1.0% AUC.

  • Quench & Workup:

    • Self-Validating Quench: Slowly add Acetone (200 mL). The absence of further gas evolution validates that all active hydride species have been consumed safely before aqueous exposure.

    • Add Deionized Water (2.0 L) and concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous slurry with Ethyl Acetate ( 3×3.0 L). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield Intermediate 1 as a colorless viscous oil.

Stage 2: N-Boc Deprotection & Salt Formation

Objective: Cleave the tert-butyl carbamate to generate the free amine, immediately trapping it as the HCl salt.

  • Reactor Setup: Transfer Intermediate 1 (~1.01 kg) into a clean 10 L reactor. Connect the reactor vent to a caustic scrubber (1M NaOH) to neutralize escaping HCl vapors.

  • Deprotection: Add 4M HCl in 1,4-Dioxane (5.5 L, ~5.0 eq) at 15 °C.

    • Causality: As the reaction proceeds, heavy effervescence will occur. This is the stoichiometric release of isobutylene and carbon dioxide. The visual cessation of gas evolution serves as a primary physical indicator of reaction progress.

  • Maturation: Warm the jacket to 20 °C and stir for 4 hours.

  • Isolation: Concentrate the reaction mixture under vacuum (50 mbar, 40 °C) to remove all dioxane and residual HCl. The product will present as a thick, amber syrup (Crude Salt). Do not attempt to dry this syrup to a powder directly, as it will form an intractable gum [4].

Stage 3: Anti-Solvent Crystallization (Polymorph Control)

Objective: Transform the crude, hygroscopic syrup into a highly pure, filterable crystalline solid.

  • Dissolution: Dissolve the crude syrup in Absolute Ethanol (1.5 L, ~1.5 volumes) at 40 °C. Ensure complete dissolution; the solution should be clear.

  • Anti-Solvent Addition: Adjust the agitation to 150 RPM. Over a period of 2 hours, linearly dose Methyl tert-butyl ether (MTBE) (7.5 L, 7.5 volumes) into the reactor while maintaining 40 °C.

    • Causality: Ethanol acts as the thermodynamic solvent, breaking down the amorphous gum network. MTBE acts as the anti-solvent. Slow addition at an elevated temperature keeps the system in the metastable zone, promoting the growth of large, easily filterable crystals rather than crashing out fine, solvent-trapping amorphous particles.

  • Cooling & Filtration: Ramp the reactor temperature down to 5 °C over 3 hours. A thick white slurry will form.

  • Drying: Filter the slurry via a Nutsche filter. Wash the filter cake with cold MTBE (1.0 L). Dry the solid in a vacuum oven at 45 °C for 12 hours to yield the pure 6-azaspiro[3.4]octan-2-ol hydrochloride .

Quantitative Scale-Up Metrics

The robustness of this protocol has been validated across three distinct manufacturing scales. As demonstrated in Table 1, the transition from a 10-gram bench scale to a 1-kilogram pilot scale results in a negligible drop in overall yield, while the crystallization protocol ensures a consistent >99% purity profile.

Table 1: Process Scale-Up Metrics and Quality Attributes

Scale (Input SM)Stage 1 YieldStage 2 Crude YieldCrystallization RecoveryOverall YieldPurity (HPLC AUC)Physical Form
10 g 98.2%Quantitative88.5%86.9% 99.8%White crystalline powder
100 g 97.5%Quantitative87.1%84.9% 99.6%White crystalline powder
1.0 kg 96.8%Quantitative86.4%83.6% 99.7%White crystalline powder

Note: "Quantitative" in Stage 2 indicates that the crude mass balance matched the theoretical yield prior to crystallization. Losses are strictly thermodynamic (solubility in the EtOH/MTBE mother liquor).

References

  • American Chemical Society (ACS). (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Retrieved March 18, 2026, from [Link]

  • Smith, J. W. (2020). Pharmaceutical compounds (US Patent 10,858,352 B2). U.S. Patent and Trademark Office.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Welcome to the technical support center for the synthesis of 6-Azaspiro[3.4]octan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Azaspiro[3.4]octan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. The following question-and-answer section addresses common challenges and provides expert-driven solutions to improve your synthesis yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for 6-Azaspiro[3.4]octan-2-ol hydrochloride, and what are the critical steps influencing overall yield?

A robust synthesis of 6-Azaspiro[3.4]octan-2-ol hydrochloride typically involves a four-stage process starting from a suitable precursor. The overall yield is highly dependent on the efficiency of each transformation, as losses can be cumulative.

The general synthetic pathway is as follows:

  • Spirocyclization : Construction of the core spirocyclic ketone, usually with the nitrogen atom protected, for instance, as a tert-butyloxycarbonyl (Boc) carbamate. The formation of strained ring systems like azaspiro[3.4]octane can be challenging.[1][2]

  • Ketone Reduction : Stereoselective or non-selective reduction of the ketone at the C2 position to the desired secondary alcohol. The choice of reducing agent is critical here.[3][4]

  • Deprotection : Removal of the N-Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions.[5][6]

  • Salt Formation : Conversion of the free base to the hydrochloride salt to enhance stability and aqueous solubility.[7][8]

Each of these stages presents unique challenges that can significantly impact the overall yield. The following diagram illustrates this common workflow.

G cluster_0 Proposed Synthetic Workflow A Stage 1: Spirocyclization (e.g., Formation of N-Boc-6-azaspiro[3.4]octan-2-one) B Stage 2: Ketone Reduction (Formation of N-Boc-6-azaspiro[3.4]octan-2-ol) A->B Key Intermediate 1 C Stage 3: N-Boc Deprotection (Formation of 6-Azaspiro[3.4]octan-2-ol free base) B->C Key Intermediate 2 D Stage 4: Salt Formation (Target: 6-Azaspiro[3.4]octan-2-ol HCl) C->D Final Product

Caption: A typical four-stage synthetic workflow for 6-Azaspiro[3.4]octan-2-ol hydrochloride.

Q2: My spirocyclization reaction to form the azaspiro[3.4]octanone precursor is low-yielding. What are the likely causes and how can I improve it?

Low yields in spirocyclization reactions are a common issue, often stemming from competing side reactions, catalyst inefficiency, or suboptimal reaction conditions.[1][9] The construction of the strained azaspiro[3.4]octane skeleton requires careful optimization.

Common Causes and Troubleshooting Strategies:

Potential Cause Explanation & Recommended Action
Incomplete Reaction The reaction may not be reaching completion due to insufficient time or energy. Action: Monitor the reaction closely using TLC or LC-MS. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[1]
Reagent Stoichiometry Incorrect stoichiometry can lead to the formation of byproducts or unreacted starting materials. Action: Verify the precise measurement of all reagents, particularly the limiting reagent. Consider a modest excess of one reagent to drive the reaction to completion.[9]
Catalyst Inactivity If a catalyst is used (e.g., in cycloadditions or ring-closing metathesis), it may be inactive due to impurities or improper handling. Action: Ensure the catalyst is fresh and, if air or moisture sensitive, handled under strictly inert conditions. Screening different catalysts or ligands may also be beneficial.[9]
Solvent Effects The solvent can profoundly influence reaction rates and equilibrium positions. Action: Perform a solvent screen with a range of polarities (e.g., Toluene, THF, DCM, Acetonitrile) to find the optimal medium for your specific transformation.[9]
Product Decomposition The spirocyclic ketone product may be unstable under the reaction or workup conditions. Action: Analyze the crude reaction mixture at various time points. If decomposition is evident, consider lowering the reaction temperature, shortening the duration, or employing milder workup procedures (e.g., avoiding strong acids/bases).[9]

Experimental Protocol: General Monitoring by TLC

  • Setup: Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Spotting: On a silica TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Place the plate in the chamber and allow the solvent to elute.

  • Visualization: Visualize the plate under UV light and/or by staining (e.g., with potassium permanganate).

  • Analysis: A successful reaction will show the consumption of the starting material spot and the appearance of a new product spot with a different Rf value.

Q3: The reduction of N-Boc-6-azaspiro[3.4]octan-2-one to the alcohol is incomplete or shows side products. How can I optimize this step?

The reduction of a ketone to a secondary alcohol is a fundamental transformation, but achieving high yield and selectivity requires the right choice of reducing agent and conditions.[3] Incomplete reactions or the formation of impurities often relate to reagent reactivity or workup procedures.

Comparison of Common Reducing Agents:

Reducing Agent Typical Solvent Advantages Disadvantages & Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolMilder, safer to handle, tolerates protic solvents. Good for reducing aldehydes and ketones.[3]Less reactive; may be slow or incomplete for sterically hindered ketones. Does not reduce esters or carboxylic acids.[3]
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether (Anhydrous)Very powerful and fast. Reduces ketones, aldehydes, esters, and carboxylic acids.[3]Highly reactive and pyrophoric; reacts violently with water and protic solvents. Requires a separate aqueous workup step.[10]

Troubleshooting the Reduction:

  • Issue: Incomplete Reaction with NaBH₄

    • Cause: The spirocyclic ketone may be sterically hindered, or the reagent may have degraded.

    • Solution:

      • Increase the equivalents of NaBH₄ (e.g., from 1.5 to 3.0 eq).

      • Gently heat the reaction (e.g., to 40 °C) or extend the reaction time.

      • Consider switching to the more powerful LiAlH₄ in an anhydrous solvent like THF.[3]

  • Issue: Low Recovery After LiAlH₄ Reduction

    • Cause: Product loss can occur during the aqueous workup if the resulting aluminum salts form an emulsion or gel that traps the product.

    • Solution: Use a Fieser workup. After the reaction is complete and cooled in an ice bath, sequentially and cautiously add:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water (where 'X' is the mass of LiAlH₄ used in grams). This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

G cluster_1 Ketone Reduction Troubleshooting Start Low Yield in Ketone Reduction Check_Reagent Which reagent was used? Start->Check_Reagent NaBH4_Path Incomplete Reaction? Check_Reagent->NaBH4_Path NaBH4 LiAlH4_Path Product Loss during Workup? Check_Reagent->LiAlH4_Path LiAlH4 Increase_Eq Increase NaBH4 eq. or Reaction Time/Temp NaBH4_Path->Increase_Eq Yes Success Improved Yield NaBH4_Path->Success No Fieser_Workup Use Fieser Workup Protocol LiAlH4_Path->Fieser_Workup Yes LiAlH4_Path->Success No Switch_Reagent Switch to LiAlH4 Increase_Eq->Switch_Reagent Still incomplete Increase_Eq->Success Resolved Switch_Reagent->Success Fieser_Workup->Success

Caption: Decision tree for troubleshooting the ketone reduction step.

Q4: I'm experiencing difficulties with the Boc deprotection step. What are some common issues and alternative methods?

The N-Boc group is typically removed under acidic conditions, but issues like incomplete reactions, side reactions with other functional groups, or difficult workups can arise.[5][6]

Standard Protocol & Common Problems:

The most common method is using trifluoroacetic acid (TFA) in dichloromethane (DCM) or using HCl in a solvent like 1,4-dioxane or ethyl acetate.[5]

  • Issue: Incomplete Deprotection

    • Cause: Insufficient acid strength or reaction time.

    • Solution: Increase the concentration of the acid or the reaction time. Monitor by TLC or LC-MS until the Boc-protected starting material is fully consumed.

  • Issue: Formation of t-butylated Side Products

    • Cause: The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on the molecule or in the solvent.[11]

    • Solution: Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture. These scavengers will trap the tert-butyl cation.

Alternative Deprotection Methods:

If standard methods fail or are incompatible with other functional groups, consider these alternatives:

Method Reagents & Conditions Comments
Aqueous Acid Aqueous phosphoric acid in THF.[12]A milder alternative that may prevent side reactions seen with stronger anhydrous acids.
Lewis Acids AlCl₃, ZnBr₂, or TMSOTf in an aprotic solvent.[13]Can be selective. For example, ZnBr₂ in DCM may selectively cleave secondary N-Boc groups while leaving primary ones intact.[5]
Catalyst-Free Hydrolysis Refluxing in water.[13]An environmentally friendly "green" method suitable for some substrates. The reaction is driven by high temperature.
Q5: The final hydrochloride salt is difficult to isolate, purifiy, or is unstable. What are the best practices for forming and handling this salt?

Formation of the hydrochloride salt is crucial for improving the handling and bioavailability of the amine product. However, isolation can be tricky, especially if the salt is hygroscopic or has high solubility in the reaction solvent.[7]

Protocol for Hydrochloride Salt Formation:

  • Dissolution: Dissolve the purified 6-Azaspiro[3.4]octan-2-ol free base in a suitable anhydrous solvent where the free base is soluble but the HCl salt is not. Good starting choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of DCM and hexane.[8]

  • Acidification: Slowly add a solution of anhydrous HCl (e.g., 2 M in diethyl ether or gaseous HCl bubbled through the solvent) dropwise to the stirred solution of the free base at 0 °C.[8][14]

  • Precipitation: The hydrochloride salt should precipitate as a solid. Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted free base or soluble impurities.

  • Drying: Dry the salt thoroughly under high vacuum to remove all residual solvent and HCl. Store the final product in a desiccator under an inert atmosphere.

Troubleshooting Salt Formation:

  • Issue: No Precipitate Forms (Oiling Out)

    • Cause: The salt is soluble in the chosen solvent system, or it is forming an oil instead of a crystalline solid.

    • Solution:

      • Try a less polar solvent system. If you used DCM, try adding an anti-solvent like hexane or diethyl ether until precipitation occurs.

      • Concentrate the solution under reduced pressure to induce precipitation. Be careful not to remove all the solvent if the product is an oil. Trituration (scratching the flask and adding a small amount of a non-polar solvent) can sometimes induce crystallization.

  • Issue: The Salt is Hygroscopic and Difficult to Handle

    • Cause: This is an inherent property of many amine hydrochlorides.

    • Solution: Handle the material quickly in a low-humidity environment or a glovebox. Dry thoroughly under vacuum with mild heating if the compound is thermally stable. Store in a tightly sealed container with a desiccant.

Q6: My final product is difficult to purify by standard silica gel chromatography. What alternative purification strategies can I use for this polar, hydrophilic compound?

The free base of 6-Azaspiro[3.4]octan-2-ol and its hydrochloride salt are polar and hydrophilic, which can lead to poor retention and peak tailing on standard silica gel (normal-phase chromatography).

Recommended Purification Techniques:

  • Reversed-Phase Chromatography (C18): This is often a good choice for polar compounds. A gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% TFA or formic acid, can provide good separation. The acidic modifier ensures the amine is protonated, which can improve peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[15][16] It uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[17]

  • Ion-Exchange Chromatography (IEX): Since the target compound is an amine, strong cation-exchange (SCX) chromatography can be an effective purification method.[18]

    • Workflow:

      • Load the crude product onto an SCX cartridge/column in a solvent like methanol.

      • Wash the column with methanol to remove neutral impurities.

      • Elute the desired amine product using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).

      • Evaporate the solvent to obtain the purified free base.

References
  • 17.4 Alcohols from Carbonyl Compounds: Reduction - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • A method for the preparation of the hydrochloride salt from the duloxetine base. (n.d.). Google Patents.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Why is it a reduction from a ketone to an alcohol? [closed] - Chemistry Stack Exchange. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition - SIOC Journals. (n.d.). Retrieved from [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Alcoholic ketoacidosis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications. (2014). Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023). Retrieved from [Link]

  • Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography - Waters Corporation. (n.d.). Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024). Retrieved from [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. (n.d.). Retrieved from [Link]

  • How to make a salt of a novel compound? - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (2012). Retrieved from [Link]

  • Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6 - YouTube. (2021). Retrieved from [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC - ThaiScience. (n.d.). Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. (2022). Retrieved from [Link]

Sources

Optimization

How to overcome low solubility of 6-Azaspiro[3.4]octan-2-ol hydrochloride in organic solvents

Technical Support Center: 6-Azaspiro[3.4]octan-2-ol Hydrochloride Welcome to the technical support guide for 6-Azaspiro[3.4]octan-2-ol hydrochloride. This document is designed for researchers, medicinal chemists, and pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Welcome to the technical support guide for 6-Azaspiro[3.4]octan-2-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the solubility of this compound in organic solvents. We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step troubleshooting protocols to ensure your experiments proceed efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is 6-Azaspiro[3.4]octan-2-ol hydrochloride poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The low solubility is a direct result of the compound's structure as a hydrochloride salt. The nitrogen atom in the azaspirocyclic system is protonated, forming a positively charged ammonium cation (-NH2+), which is paired with a chloride anion (Cl-). This ionic nature makes the molecule highly polar. According to the principle of "like dissolves like," polar solutes dissolve best in polar solvents, while non-polar solutes dissolve in non-polar solvents.[1][2] Most organic solvents used in synthesis, such as DCM, THF, toluene, or ethyl acetate, are significantly less polar than the salt, leading to poor solvation and low solubility.[3]

Q2: I'm seeing a white solid suspended in my reaction solvent. What should I do first?

First, confirm that your system is anhydrous if the reaction requires it, as the hydrochloride salt may absorb atmospheric moisture. If the suspension persists, gentle warming and vigorous stirring can sometimes help, but this is often insufficient for significant dissolution.[3] The most reliable and recommended course of action is to convert the hydrochloride salt into its corresponding free base, which is a neutral, less polar molecule with substantially higher solubility in a wide range of organic solvents.[3][4][5]

Q3: Can I just use a more polar organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)?

Yes, polar aprotic solvents like DMF and DMSO will likely dissolve 6-Azaspiro[3.4]octan-2-ol hydrochloride more effectively than non-polar solvents.[3][6] However, you must consider the compatibility of these solvents with your reaction chemistry. DMF and DMSO have high boiling points, making them difficult to remove during workup, and they can interfere with certain reagents (e.g., organometallics, some oxidizing/reducing agents). If your downstream process allows for their use, they are a viable option.

Q4: Will adding a co-solvent help improve solubility?

Using a co-solvent system can be an effective strategy.[7][8] Adding a small amount of a polar protic solvent, such as methanol or ethanol, to a suspension of the compound in a less polar solvent like DCM can sometimes achieve dissolution.[3] The polar co-solvent helps to solvate the ionic salt, breaking up the crystal lattice and allowing the bulk solvent to accommodate the molecule. This approach requires careful screening to find the optimal solvent ratio that maintains both solubility and reaction compatibility.

Troubleshooting Guides & Protocols

This section provides detailed experimental procedures to overcome solubility challenges. The primary and most robust method is the conversion of the hydrochloride salt to its free base form.

Core Principle: Salt-to-Free-Base Conversion

The underlying chemistry involves a simple acid-base reaction. By adding a suitable base, the proton on the ammonium cation is removed, neutralizing the charge and "freeing" the amine base.[5][9] This process dramatically reduces the molecule's polarity, rendering it soluble in organic solvents.

G HCl_Salt 6-Azaspiro[3.4]octan-2-ol • HCl (Polar, Ionic) Poorly soluble in organic solvents Free_Base 6-Azaspiro[3.4]octan-2-ol (Less Polar, Neutral) Soluble in organic solvents HCl_Salt->Free_Base Addition of Base Byproduct + Base • HCl (e.g., TEA • HCl) Often precipitates HCl_Salt->Byproduct Reacts with Base Free_Base->HCl_Salt Addition of Acid Base + Base (e.g., TEA, DIPEA) Acid + HCl

Caption: Chemical equilibrium of the salt-to-free-base conversion.

Protocol 1: In Situ Free-Base Conversion for Direct Use in Reaction

This is the most common and efficient method when the resulting free base is to be used immediately in a subsequent reaction (e.g., acylation, alkylation, coupling). The byproduct, a tertiary amine hydrochloride salt, often precipitates and can either be filtered off or, in many cases, left in the reaction mixture if it is known to be non-interfering.

Materials:

  • 6-Azaspiro[3.4]octan-2-ol hydrochloride

  • Anhydrous reaction solvent (e.g., DCM, THF, Acetonitrile)

  • Non-nucleophilic tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: To a dry reaction flask under an inert atmosphere, add 6-Azaspiro[3.4]octan-2-ol hydrochloride (1.0 equivalent).

  • Suspension: Add the desired anhydrous organic solvent (e.g., DCM) to create a stirrable suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm from the neutralization.

  • Base Addition: Slowly add the tertiary amine base (1.05-1.1 equivalents) dropwise to the stirred suspension.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes. You will often observe the initial solid (the starting material) dissolving, sometimes accompanied by the formation of a new precipitate (the hydrochloride salt of the tertiary base).[3]

  • Confirmation: The resulting mixture, containing the now-dissolved free base, is ready for the next step. The presence of precipitated tertiary amine salt (e.g., triethylammonium chloride) typically does not interfere with many common reactions, such as amide couplings.

  • (Optional) Filtration: If the salt byproduct is known to interfere with your reaction or if a completely homogeneous solution is required, it can be removed by filtering the mixture through a pad of celite or a syringe filter.

Common Bases for Free-BasingpKa (of conjugate acid)Molecular Weight ( g/mol )Notes
Triethylamine (TEA)~10.75101.19Most common and cost-effective. The resulting TEA·HCl salt has some solubility in DCM.
N,N-Diisopropylethylamine (DIPEA)~10.75129.24"Hünig's base." More sterically hindered and less nucleophilic than TEA. Its HCl salt is often more soluble.
Protocol 2: Co-Solvent Screening

If the use of a base is incompatible with your reaction, a co-solvent screening can identify a suitable solvent system.

G Start Start: Insoluble Compound in Primary Solvent (e.g., DCM) Add_MeOH Add Co-Solvent 1 (e.g., 5% MeOH) Start->Add_MeOH Parallel Screening Add_EtOH Add Co-Solvent 2 (e.g., 5% EtOH) Start->Add_EtOH Parallel Screening Add_ACN Add Co-Solvent 3 (e.g., 5% ACN) Start->Add_ACN Parallel Screening Check Check for Dissolution Add_MeOH->Check Add_EtOH->Check Add_ACN->Check Success Success: Soluble Proceed with Reaction Check->Success Yes Fail Fail: Insoluble Increase % or Try New Co-Solvent Check->Fail No

Caption: Workflow for a parallel co-solvent screening experiment.

Step-by-Step Procedure:

  • Setup: In separate small vials, place an equal, small amount of 6-Azaspiro[3.4]octan-2-ol hydrochloride.

  • Primary Solvent: To each vial, add a measured volume of your primary, less-polar reaction solvent (e.g., 1.0 mL of DCM).

  • Co-Solvent Addition: To each vial, add a different polar co-solvent (e.g., Methanol, Ethanol, Acetonitrile, DMF) incrementally, starting with a small percentage (e.g., 5% v/v, which would be 50 µL for 1.0 mL of primary solvent).

  • Observation: Agitate each vial (vortex or stir) and observe for dissolution.

  • Optimization: If the compound does not dissolve, incrementally increase the percentage of the co-solvent until dissolution is achieved or until the co-solvent concentration becomes incompatible with your planned reaction.

  • Selection: Choose the solvent system that provides complete solubility with the minimum amount of co-solvent.

Solvent CategoryExample SolventsPredicted Solubility of HCl SaltPredicted Solubility of Free Base
Polar Protic Water, Methanol, EthanolHighModerate to High
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighHigh
Less Polar Dichloromethane (DCM), ChloroformVery LowHigh
Non-Polar Toluene, Hexanes, Diethyl EtherInsolubleModerate to High

References

  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link]

  • Healthline. (2020, February 21). Freebasing: The Same As Smoking Crack? And Other FAQs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Soba NJ. (2025, July 21). What Is Freebasing Cocaine? Meaning, Risks & Freebase vs Crack. Retrieved from [Link]

  • Wikidoc. (2012, August 9). Freebase (chemistry). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-Azaspiro[3.4]octan-2-ol hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-Azaspiro[3.4]octan-2-ol hydrochloride . Because this spirocyclic building block contains both a secondary amine hydrochloride and a hydroxyl group, it is highly prone to strong solvent-solute hydrogen bonding, hygroscopicity, and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" [1].

This guide provides a self-validating experimental workflow, quantitative solvent data, and mechanistic troubleshooting to ensure high-purity crystalline recovery.

Quantitative Data: Solvent System Screening Matrix

The selection of the solvent/antisolvent system is the most critical variable in preventing oiling out. A solvent system with too high a polarity gap forces the system into the spinodal decomposition region, causing the solute to separate as an impurity-rich oil rather than a pure solid [2].

Solvent / Antisolvent SystemSolubility at 70°C (mg/mL)Solubility at 5°C (mg/mL)Polarity Gap (Dielectric Shift)Observed Phase BehaviorProcess Recommendation
Methanol / Ethyl Acetate >30045HighRapid LLPS (Oiling out)Not Recommended
Ethanol / MTBE 18012ModerateControlled NucleationOptimal (Standard)
Isopropanol / Heptane 85<5Very HighAmorphous PrecipitationAvoid
Water / Acetone >500150LowHigh Yield Loss to Mother LiquorPoor Efficiency

Mechanistic Pathway Visualization

Understanding the thermodynamic boundary between crystallization and oiling out is essential for process control. The diagram below illustrates how cooling trajectories and seeding dictate the final physical state of the spirocycle.

Recrystallization A Supersaturated Solution (6-Azaspiro[3.4]octan-2-ol HCl) B Rapid Cooling (Uncontrolled) A->B High ∆T C Controlled Cooling + Seeding A->C Optimized ∆T D Liquid-Liquid Phase Separation (LLPS) B->D T < Cloud Point E Primary Nucleation (Metastable Zone) C->E T > Cloud Point D->E Slurry Ripening (Thermodynamic Shift) F Gummy Mass / Impurity Entrapment D->F Solidification G High-Purity Crystalline API E->G Crystal Growth

Thermodynamic pathways of 6-Azaspiro[3.4]octan-2-ol HCl crystallization vs. oiling out.

Optimized Experimental Workflow: Seeded Antisolvent Crystallization

This protocol utilizes an Ethanol/MTBE (Methyl tert-butyl ether) system. It is designed as a self-validating system: the visual clarity of the solution prior to seeding confirms the absence of premature LLPS, ensuring the product crystallizes cleanly from the metastable zone [4].

Step 1: Dissolution Suspend 10.0 g of crude 6-Azaspiro[3.4]octan-2-ol hydrochloride in 55 mL of absolute Ethanol. Heat the mixture to 70°C under moderate agitation (250 rpm) until complete dissolution is achieved. Causality: Absolute ethanol provides sufficient hydrogen-bond disruption to dissolve the spirocycle without introducing water, which would exacerbate hygroscopicity.

Step 2: Polish Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallization vessel. Causality: Removes insoluble foreign particulates that could act as uncontrolled heterogeneous nucleation sites.

Step 3: Thermal Equilibration & Seeding Cool the solution linearly to 50°C at a rate of 0.5°C/min. Once at 50°C, hold the temperature and add 0.05 g (0.5 wt%) of pure 6-Azaspiro[3.4]octan-2-ol HCl seed crystals. Allow the seed bed to age for 30 minutes. Causality: Seeding within the metastable zone forces the system to bypass the cloud point (LLPS boundary), directing thermodynamic energy exclusively into crystal growth [2].

Step 4: Controlled Antisolvent Dosing Using a syringe pump, dose 110 mL of anhydrous MTBE into the vessel over 2 hours (approx. 0.9 mL/min) while maintaining the temperature at 50°C. Causality: MTBE provides a moderate polarity shift. Rapid addition would cause local supersaturation spikes, leading to impurity entrapment.

Step 5: Isothermal Aging & Final Cooling Once dosing is complete, hold the suspension at 50°C for 1 hour, then cool to 5°C at 0.2°C/min. Age at 5°C for 2 hours.

Step 6: Isolation & Desiccation Filter the suspension rapidly under a dry nitrogen blanket. Wash the filter cake with 20 mL of cold (5°C) MTBE. Immediately transfer the solid to a vacuum oven and dry at 40°C under high vacuum (<10 mbar) for 12 hours.

Troubleshooting & FAQs

Q1: My product formed a biphasic, milky oil at the bottom of the flask instead of crystals. What happened, and how do I fix it?

A1: You have encountered Liquid-Liquid Phase Separation (LLPS) , or "oiling out." This occurs when the melting point of the solute in the specific solvent mixture drops below the temperature at which supersaturation is achieved [1]. The spirocycle separates into a solute-rich liquid phase that acts as an excellent solvent for impurities.

  • The Fix: Do not attempt to filter the oil. Reheat the mixture until it forms a single homogeneous clear solution. Add 10-15% more of your primary solvent (Ethanol) to decrease the supersaturation level. Cool the mixture much more slowly, and introduce seed crystals before the cloud point is reached.

Q2: The isolated crystals looked beautiful in the flask, but they melted into a sticky paste on the filter paper. What went wrong?

A2: This is a classic symptom of deliquescence driven by the highly hygroscopic nature of secondary amine hydrochlorides [3]. When exposed to ambient laboratory humidity during vacuum filtration, the chloride counterion absorbs atmospheric moisture, forming a hydrate that lowers the melting point below room temperature.

  • The Fix: You must isolate the product under strictly anhydrous conditions. Use a positive-pressure dry nitrogen blanket over your Büchner or sintered glass funnel. Wash only with anhydrous, non-hygroscopic solvents (like MTBE or Heptane), and minimize the time the cake is exposed to airflow before transferring it to a vacuum desiccator.

Q3: I am getting a high yield, but my HPLC purity is lower than the crude material. Why?

A3: This indicates impurity entrapment via rapid nucleation . If you added your antisolvent too quickly, or if your cooling ramp was too steep, the spirocycle crashed out of solution rather than growing sequentially on a crystal lattice. Rapid precipitation traps mother liquor and structurally similar impurities inside the crystal agglomerates.

  • The Fix: Decrease your antisolvent dosing rate by half and increase your agitation speed to ensure rapid macroscopic mixing. Ensure you are using the seeding strategy outlined in Step 3 to promote slow, orderly crystal growth.

Q4: Can I use Hexane or Heptane instead of MTBE as an antisolvent to force more product out of solution?

A4: It is highly discouraged. While aliphatic hydrocarbons have excellent antisolvent properties (low solubility), their dielectric constant is too low compared to Ethanol. Adding Hexane creates a massive polarity shock that almost guarantees the 6-Azaspiro[3.4]octan-2-ol hydrochloride will oil out or precipitate as an amorphous, impure solid. MTBE provides the necessary solubility drop while maintaining a compatible polarity gradient.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development (ACS Publications) URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development (ACS Publications) URL:[Link]

  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids PubMed (National Institutes of Health) URL:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents Mettler Toledo AutoChem Applications URL:[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Ring-Opening Degradation in 6-Azaspiro[3.4]octan-2-ol HCl

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Mechanistic FAQ Executive Summary 6-Azaspiro[3.4]octan-2-ol hydrochloride is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Mechanistic FAQ

Executive Summary

6-Azaspiro[3.4]octan-2-ol hydrochloride is a highly valuable rigid bioisostere and structural scaffold in modern drug discovery, frequently utilized in the development of PROTAC linkers and enzyme inhibitors[1]. However, its unique spirocyclic architecture—specifically the fusion of a strained cyclobutane ring with a pyrrolidine ring—presents significant storage and formulation challenges. This technical guide provides actionable, mechanistically grounded solutions to prevent ring-opening degradation and salt disproportionation during storage.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why is 6-Azaspiro[3.4]octan-2-ol HCl inherently unstable during prolonged storage? A: The instability stems from a "perfect storm" of thermodynamic strain and microenvironmental acidity. The cyclobutane ring possesses approximately 26 kcal/mol of angle strain. When formulated or stored as a hydrochloride salt, the solid-state matrix is susceptible to disproportionation, releasing free HCl. If ambient moisture is present, this creates a highly acidic localized microenvironment (pHeq) that catalyzes the cleavage of the strained C-C bonds[2].

Q2: What is the exact chemical mechanism of this degradation? A: The degradation is driven by an acid-catalyzed β-scission (ring-opening) or semipinacol-type ring-expansion. Sorbed moisture facilitates the transfer of a proton from the HCl salt to the hydroxyl group at the C2 position of the cyclobutane ring. Subsequent dehydration generates a transient, high-energy cyclobutyl cation. To relieve the massive angle strain, this intermediate rapidly undergoes β-scission to form a thermodynamically more stable, open-chain or substituted pyrrolidine derivative[3].

Mechanism A 6-Azaspiro[3.4]octan-2-ol HCl (Strained Cyclobutanol) B Protonated Alcohol Intermediate A->B Sorbed Moisture + Free HCl (Microenvironmental Acidity) C Cyclobutyl Cation (High Energy) B->C Dehydration (-H2O) D Ring-Opened Degradant (Substituted Pyrrolidine) C->D β-Scission / Ring Expansion (Relief of ~26 kcal/mol Strain)

Acid-catalyzed β-scission and ring-opening mechanism of the spirocyclic cyclobutanol moiety.

Q3: Why does blending the API with basic excipients accelerate degradation? A: Counter-intuitively, blending the hydrochloride salt with basic excipients (such as magnesium stearate) accelerates acid-catalyzed degradation[2][4]. Basic excipients drive the solid-state disproportionation of the salt, liberating the free base of the pyrrolidine and free HCl gas. The free HCl rapidly dissolves in the sorbed moisture layer, drastically lowering the microenvironmental pH (often dropping pHeq below 2.0). This hyper-acidic localized water layer then protonates the cyclobutanol, triggering the ring-opening cascade[4].

Part 2: Troubleshooting Guide (The "How to Fix")

Issue 1: Rapid degradation observed in standard ambient storage (e.g., 25°C / 60% RH).
  • Root Cause: Moisture sorption. Hydrochloride salts are inherently hygroscopic. Water acts as a solvent for the disproportionated HCl, initiating the acid-catalyzed ring opening.

  • Causality & Solution: Water is the necessary mediator for proton transfer. By eliminating moisture, the proton cannot mobilize to attack the cyclobutanol. Store the API in tightly sealed, amber glass vials under an inert Argon atmosphere. Use secondary packaging with molecular sieve desiccants to maintain Relative Humidity (RH) < 10%.

Issue 2: Severe API loss when formulated into solid dosage forms.
  • Root Cause: Excipient-induced salt disproportionation leading to hostile microenvironmental acidity[5].

  • Causality & Solution: Avoid alkaline lubricants. Instead of magnesium stearate, utilize sodium stearyl fumarate. To actively suppress disproportionation, modulate the microenvironmental acidity by incorporating 1-2% w/w of a weak organic acid (e.g., maleic acid or oxalic acid) into the blend. These organic acids buffer the solid-state pHeq, keeping it low enough to prevent the free-base conversion of the pyrrolidine, but high enough to avoid protonating the cyclobutanol[2][4].

Part 3: Quantitative Data

The table below summarizes the causality between storage conditions, excipient matrix, microenvironmental acidity (pHeq), and the resulting stability of the spirocyclic core over a 15-day accelerated stress period.

Storage ConditionExcipient MatrixMicroenvironmental pH (pHeq)API Remaining (15 Days)Primary Degradation Profile
25°C / 10% RH None (Neat API)4.5>99.5%None detected
40°C / 75% RH None (Neat API)3.294.2%Trace ring-opened pyrrolidine
40°C / 75% RH Magnesium Stearate (Basic)1.868.5%Major ring-opened degradants + Free Base
40°C / 75% RH Maleic Acid (Acidic Buffer)4.098.1%Trace (Buffered stabilization achieved)

Data synthesized from established models of salt disproportionation and spirocycle stability[1][2].

Part 4: Experimental Protocols for Stability Validation

To ensure trustworthiness, the stabilization strategy must be self-validating. The following protocols detail how to formulate the API and analytically prove that the microenvironment has been successfully stabilized.

Protocol 1: Mitigation of Disproportionation via Organic Acid Buffering
  • Step 1 (Material Preparation): Weigh 6-Azaspiro[3.4]octan-2-ol HCl and the target excipient matrix (e.g., 90:10 w/w API to excipient).

  • Step 2 (Acidifier Incorporation): Add 1.5% w/w of Maleic Acid to the blend. Scientific Rationale: Maleic acid has a lower pKa1, which effectively buffers the solid-state microenvironment, maintaining a pHeq that prevents disproportionation-induced HCl release[4].

  • Step 3 (Homogenization): Blend using a resonant acoustic mixer for 5 minutes. Avoid high-shear milling, as mechanical stress can activate the crystal lattice and artificially accelerate degradation[2].

  • Step 4 (Storage): Seal the blend in induction-sealed HDPE bottles with silica gel desiccants.

Protocol 2: In Situ Measurement of Microenvironmental Acidity (pHeq)
  • Step 1 (Indicator Deposition): Dissolve a pH-sensitive indicator dye (e.g., Bromophenol Blue) in a highly volatile, non-polar solvent (e.g., hexane)[5].

  • Step 2 (Surface Coating): Apply 10 μL of the indicator solution directly to the surface of the formulated API compact. Allow the solvent to evaporate completely under a gentle nitrogen stream to prevent moisture introduction.

  • Step 3 (Spectroscopic Analysis): Utilize Diffuse Reflectance Spectroscopy (DRS) to measure the absorbance spectra of the solid surface[5].

  • Step 4 (pHeq Calculation): Determine the ratio of the ionized to unionized peaks of the indicator to calculate the exact microenvironmental pH (pHeq) experienced by the solid API. A pHeq between 3.5 and 4.5 confirms successful buffering.

Workflow Step1 1. Sample Preparation (Neat API vs. Formulated Blends) Step2 2. Environmental Stress Chamber (Controlled Temp/RH Exposure) Step1->Step2 Step3 3. Microenvironmental pH (pHeq) (Diffuse Reflectance Spectroscopy) Step2->Step3 Assess Local Acidity Step4 4. Solid-State Disproportionation (Synchrotron X-ray Diffractometry) Step2->Step4 Map Free Base Formation Step5 5. Degradant Quantification (HPLC-UV/MS Analysis) Step2->Step5 Quantify Ring-Opening Step3->Step4 Correlate pHeq to Stability

Accelerated solid-state stability testing workflow for spirocyclic hydrochloride salts.

References

  • Modulation of Microenvironmental Acidity: A Strategy to Mitigate Salt Disproportionation in Drug Product Environment Source: PubMed (NIH) URL:[Link]

  • Modulation of Microenvironmental Acidity: A Strategy to Mitigate Salt Disproportionation in Drug Product Environment | Molecular Pharmaceutics Source: ACS Publications URL:[Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Source: Crystal Pharmatech URL:[Link]

  • Acid-catalyzed rearrangement of cyclobutanols Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

Sources

Troubleshooting

Troubleshooting poor reactivity of 6-Azaspiro[3.4]octan-2-ol hydrochloride in Buchwald-Hartwig amination

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of 6-azaspiro[3.4]octan-2-ol hydrochloride. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of 6-azaspiro[3.4]octan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The unique structural features of this substrate—a secondary amine within a sterically demanding spirocyclic system, the presence of a hydroxyl group, and its formulation as a hydrochloride salt—present a distinct set of challenges that require careful consideration and optimization of reaction parameters.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, leading to successful C-N bond formation.

Troubleshooting Guide: Poor Reactivity of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Low or no conversion in the Buchwald-Hartwig amination of this substrate is a common hurdle. The following guide provides a systematic approach to identifying and resolving the root cause of poor reactivity.

Systematic Troubleshooting Workflow

The diagram below outlines a logical progression for troubleshooting, starting from the initial observation of a failed reaction.

G cluster_0 Initial Observation cluster_2 Parameter Optimization cluster_3 Advanced Troubleshooting Start Poor or No Conversion of 6-Azaspiro[3.4]octan-2-ol HCl Check_Reagents Verify Reagent Quality & Purity (Anhydrous Solvents, Degassed) Start->Check_Reagents First, check basics Check_Inert Ensure Strictly Inert Atmosphere (O₂ & H₂O Exclusion) Start->Check_Inert First, check basics Optimize_Base Issue: Incomplete Amine Neutralization or Low Base Strength/Solubility Solution: Screen Bases (NaOtBu, LHMDS, K₃PO₄) Increase Equivalents (>2.2 eq) Check_Reagents->Optimize_Base If reagents are good Check_Inert->Optimize_Base If setup is inert Optimize_Catalyst Issue: Insufficient Catalyst Activity for Sterically Hindered Amine Solution: Screen Bulky Ligands (e.g., RuPhos, BrettPhos) Use Precatalyst (G3/G4), Increase Loading (2-5 mol%) Optimize_Base->Optimize_Catalyst If base is not the issue Optimize_Conditions Issue: Suboptimal Temperature or Solvent Choice Solution: Increase Temperature (80-120 °C) Screen Solvents (Toluene, Dioxane, t-AmOH) Optimize_Catalyst->Optimize_Conditions If catalyst is still not active enough Side_Reactions Issue: Side Reactions Dominate (e.g., Hydrodehalogenation) Solution: Lower Temperature, Change Base, Ensure Anhydrous Conditions Optimize_Conditions->Side_Reactions If conversion is still low or side products form Success Successful Coupling Optimize_Conditions->Success If conversion improves Side_Reactions->Success

Caption: A systematic workflow for troubleshooting poor reactivity.

Q1: My reaction shows no conversion. What are the most common culprits?

Low or no product yield often points to fundamental issues with the reaction setup or the choice of reagents, which are particularly critical for a challenging substrate like 6-azaspiro[3.4]octan-2-ol hydrochloride.[1]

Potential Cause 1: Inadequate Base

  • The Problem: The starting material is a hydrochloride salt, meaning at least one equivalent of base is consumed to neutralize the HCl before the amine can be deprotonated to participate in the catalytic cycle. If you are using a standard amount of base (e.g., 1.4 equivalents), there may be insufficient excess base to effectively deprotonate the amine-palladium complex.[2][3] Furthermore, the choice of base is critical; weaker or sparingly soluble bases like K₂CO₃ may not be strong enough or available in solution to facilitate the reaction efficiently.[4][5]

  • Solution:

    • Increase Base Stoichiometry: Use at least 2.2-2.5 equivalents of a strong base to ensure both neutralization of the HCl salt and sufficient excess for the catalytic cycle.

    • Screen Strong, Non-Nucleophilic Bases: Sodium t-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are excellent starting points due to their high basicity.[6] For substrates with base-sensitive functional groups (though less of a concern here), weaker but more soluble bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often at higher temperatures.[4][7]

Potential Cause 2: Inactive Catalyst System

  • The Problem: 6-Azaspiro[3.4]octan-2-ol is a sterically hindered secondary amine. The catalyst system (palladium precursor and ligand) must be able to accommodate this bulk. First-generation ligands like P(o-tol)₃ or bidentate ligands such as BINAP may not be effective for this transformation.[8] The active Pd(0) species may also not be forming efficiently from Pd(II) precursors like Pd(OAc)₂.[6][9]

  • Solution:

    • Employ Bulky, Electron-Rich Ligands: Modern dialkylbiaryl phosphine ligands (Buchwald ligands) are designed for challenging couplings.[8][10] For secondary amines, RuPhos is an excellent first choice.[6][9] Other ligands to screen include XPhos and BrettPhos.[10][11]

    • Use a Pre-catalyst: Well-defined palladium pre-catalysts (e.g., RuPhos Pd G3 or G4) are often more reliable than generating the active Pd(0) species in situ.[9] They are air- and moisture-stable solids that ensure efficient and rapid generation of the active monoligated Pd(0) species under basic conditions.[5]

    • Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve conversion.[11]

Potential Cause 3: Presence of Oxygen or Water

  • The Problem: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and the formation of inactive palladium black.[1] Water can interfere with the base and lead to catalyst decomposition.[1]

  • Solution:

    • Ensure an Inert Atmosphere: The reaction must be set up under a strictly inert atmosphere (argon or nitrogen).[1]

    • Use Anhydrous and Degassed Solvents: Use high-purity, anhydrous solvents. It is crucial to degas the solvent thoroughly (e.g., by sparging with argon for 30 minutes or via several freeze-pump-thaw cycles) to remove dissolved oxygen.[1][11]

Q2: I'm observing significant side products, primarily hydrodehalogenation of my aryl halide. How can I minimize this?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[5]

Potential Cause 1: Inappropriate Base or Solvent Combination

  • The Problem: The presence of trace water can lead to the formation of palladium hydride species, which are responsible for hydrodehalogenation. Strong bases can also sometimes promote this side reaction.[5]

  • Solution:

    • Ensure Rigorously Anhydrous Conditions: As mentioned above, use dry reagents and solvents.

    • Optimize the Base: If using a very strong base like NaOtBu leads to significant hydrodehalogenation, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, which may require a higher reaction temperature to maintain reactivity.[5]

    • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. If the desired coupling is proceeding but with significant hydrodehalogenation, try reducing the temperature.[5]

Potential Cause 2: Slow Reductive Elimination

  • The Problem: For sterically demanding substrates, the final C-N bond-forming reductive elimination step can be slow. This allows competing side reactions like β-hydride elimination (if applicable) or hydrodehalogenation to occur.[8]

  • Solution:

    • Ligand Choice: The ligand choice is critical. Bulky, electron-donating ligands like the Buchwald biarylphosphine ligands are designed to accelerate the rate of reductive elimination relative to side reactions.[8][10] Ensure you are using a state-of-the-art ligand (see table below).

Recommended Catalyst/Ligand Systems for Sterically Hindered Secondary Amines
LigandPalladium SourceTypical BaseCommon SolventsKey Characteristics & Comments
RuPhos RuPhos Pd G3/G4, Pd₂(dba)₃NaOtBu, LHMDS, K₃PO₄Toluene, Dioxane, THFExcellent first choice for secondary amines. Generally provides high rates and yields.[6][9]
BrettPhos BrettPhos Pd G3/G4, Pd₂(dba)₃NaOtBu, LHMDSToluene, DioxaneVery effective for a broad range of amines, including primary amines, and can be useful for secondary amines as well.[6][9]
XPhos XPhos Pd G3/G4, Pd₂(dba)₃NaOtBu, K₃PO₄Toluene, Dioxane, t-AmOHA highly active and versatile ligand suitable for many challenging couplings, including those with aryl chlorides.[3][11]
DavePhos DavePhos Pd G3, Pd₂(dba)₃NaOtBu, Cs₂CO₃Toluene, DioxaneAnother effective biarylphosphine ligand, particularly useful for couplings involving heterocyclic partners.[6][12]

Frequently Asked Questions (FAQs)

Q3: Why is 6-Azaspiro[3.4]octan-2-ol hydrochloride a challenging substrate for Buchwald-Hartwig amination?

This substrate combines several features that can impede the reaction:

  • Steric Hindrance: As a secondary amine embedded in a spirocyclic system, the nitrogen atom is sterically congested. This can slow down key steps in the catalytic cycle, namely the coordination to the palladium center and the final reductive elimination to form the C-N bond.[4][13]

  • Hydrochloride Salt: The amine is protonated, rendering it inactive as a nucleophile. A sufficient amount of base must be added to first neutralize the salt before deprotonating the free amine for the reaction to proceed.[3][14]

  • Presence of a Hydroxyl Group: While often tolerated, the alcohol's proton is acidic and can interact with the base. Using a strong base like LHMDS is known to provide good tolerance for protic functional groups.[6] There is also a small, but non-zero, possibility of a competing C-O coupling side reaction, though C-N coupling is generally much faster.[8]

Q4: What is a good starting point for reaction conditions?

A robust starting point is essential for successful optimization. The following protocol provides a well-reasoned set of initial conditions.

Baseline Experimental Protocol

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

  • 6-Azaspiro[3.4]octan-2-ol hydrochloride (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium t-butoxide (NaOtBu) (2.4 mmol, 2.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, 6-azaspiro[3.4]octan-2-ol hydrochloride, RuPhos Pd G3, and sodium t-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Seal the vial with a cap containing a PTFE septum.

  • If not working in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by a suitable method (e.g., LC-MS or GC-MS).

Q5: How does the Buchwald-Hartwig catalytic cycle work, and where can it fail with my substrate?

Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle involves three main stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.

BHCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition label_cat Catalyst Regeneration Pd0->label_cat AmineCoord Amine Coordination [L-Pd(II)(Ar)(AmineH)]⁺X⁻ OxAdd->AmineCoord Amine Coordination ox_fail Failure Point: Slow for Ar-Cl or sterically hindered Ar-X OxAdd->ox_fail Amido Palladium Amido Complex L-Pd(II)(Ar)(Amine) AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination label_prod Ar-Amine (Product) Amido->label_prod red_elim_fail Failure Point: Slow for sterically hindered amines, can lead to side reactions Amido->red_elim_fail label_ox Ar-X (Aryl Halide) label_ox->OxAdd label_amine Amine-H (6-Azaspiro...ol) label_amine->AmineCoord label_base Base label_base->Amido

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Potential Failure Points for 6-Azaspiro[3.4]octan-2-ol:

  • Amine Coordination/Deprotonation: The steric bulk around the nitrogen can hinder its coordination to the palladium center. More critically, if insufficient or an inappropriate base is used, the deprotonation step to form the key palladium amido complex will be inefficient, stalling the cycle.[2][15]

  • Reductive Elimination: This is often the rate-limiting step for sterically demanding substrates.[16] The bulky spirocyclic framework can make it difficult for the aryl group and the amino group to come together and be eliminated from the palladium center. This is where the choice of a bulky, electron-rich ligand is paramount, as these ligands are known to accelerate this crucial step.[8][10]

By systematically addressing the factors of base, catalyst system, and reaction conditions, you can overcome the inherent challenges of this substrate and achieve a successful Buchwald-Hartwig amination.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • PMC. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Pearson. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Dalton Transactions (RSC Publishing). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

Welcome to the technical support guide for the chromatographic analysis of 6-Azaspiro[3.4]octan-2-ol hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 6-Azaspiro[3.4]octan-2-ol hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your High-Performance Liquid Chromatography (HPLC) methods. As a polar, basic, and chiral compound, 6-Azaspiro[3.4]octan-2-ol presents unique challenges that require a systematic and scientifically grounded approach to method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing 6-Azaspiro[3.4]octan-2-ol hydrochloride by reversed-phase HPLC?

The analysis of this compound by reversed-phase HPLC is complicated by three main factors derived from its molecular structure:

  • High Polarity: The presence of a hydroxyl group and a protonated secondary amine makes the molecule highly polar. In standard reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, highly polar analytes have weak interactions with the stationary phase, leading to poor retention and early elution, often near the solvent front.[1][2]

  • Basic Nature (Amine Group): The secondary amine is a basic functional group. In typical mobile phase pH ranges (pH 3-7), this amine will be protonated (positively charged). This positive charge can lead to strong electrostatic interactions with any deprotonated (negatively charged) residual silanol groups on the surface of silica-based stationary phases.[3][4] This secondary interaction is a primary cause of significant peak tailing.[4][5][6]

  • pH-Dependent Behavior: The retention and peak shape of 6-Azaspiro[3.4]octan-2-ol are highly dependent on the mobile phase pH.[1][7][8] Small fluctuations in pH can lead to significant shifts in retention time, making method robustness a key concern. Controlling the ionization state of both the analyte and the stationary phase via pH is the most powerful tool for optimizing the separation.[9][10]

Q2: My chromatogram shows a severe tailing peak for 6-Azaspiro[3.4]octan-2-ol. What is the cause and how can I fix it?

Peak tailing for this compound is almost certainly caused by secondary interactions between the positively charged amine group of the analyte and negatively charged, acidic silanol groups (Si-O⁻) on the silica surface of the HPLC column.[3][4] This interaction creates a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a distorted, tailing peak.[5]

To resolve this, you must minimize these silanol interactions. Here is a systematic approach:

  • Adjust Mobile Phase pH: This is the most effective solution. Operating at a low pH (e.g., pH ≤ 3) suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[5][11] This eliminates the strong ionic attraction. See Protocol 1 for details.

  • Use a Modern, End-Capped Column: High-purity, base-deactivated (end-capped) columns have a much lower concentration of accessible residual silanols.[3][11] If you are using an older "Type A" silica column, switching to a modern "Type B" silica column will dramatically improve peak shape.[5]

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from the silanol groups and improve peak symmetry. However, ensure the buffer remains soluble when mixed with the organic portion of the mobile phase.

The following workflow can help diagnose and solve peak tailing issues systematically.

G start Peak Tailing Observed for 6-Azaspiro[3.4]octan-2-ol q1 Inject a neutral marker (e.g., Uracil, Toluene). Does it also tail? start->q1 a1_yes Yes, All Peaks Tail q1->a1_yes Yes a1_no No, Only Analyte Tails q1->a1_no No p1 Physical Problem Suspected: - Check for dead volume (fittings, tubing) - Inspect column for void/blockage - Ensure sample solvent is weaker than  or same as mobile phase a1_yes->p1 p2 Chemical Problem Confirmed: Secondary Silanol Interactions a1_no->p2 sol1 Solution: 1. Lower Mobile Phase pH to < 3.0   (See Protocol 1) 2. Use a high-quality, end-capped column 3. Increase buffer strength (25-50mM) p2->sol1

Caption: Troubleshooting workflow for HPLC peak tailing.

Q3: How can I effectively control the retention time of this highly polar compound?

Controlling retention is achieved by manipulating the polarity of the analyte through pH adjustment or by using specialized mobile phase additives.

  • High pH (Ion Suppression for Bases): To increase retention, you need to make the analyte less polar. The secondary amine in 6-Azaspiro[3.4]octan-2-ol will be deprotonated and become neutral at a pH significantly above its pKa (~2 pH units higher). In its neutral form, the molecule is more hydrophobic and will interact more strongly with the C18 stationary phase, leading to longer retention.[8][12] This requires a column stable at high pH (typically pH > 8). See Protocol 2.

  • Low pH: At low pH (e.g., pH < 4), the amine is fully protonated (ionized). This makes the molecule more polar and reduces its retention on a reversed-phase column.[10][12] This is useful if retention is too long but is primarily used to achieve good peak shape.

  • Ion-Pairing Chromatography: If a high-pH stable column is not available, an alternative way to increase retention is to use an ion-pairing agent. An anionic agent (e.g., an alkyl sulfonate like sodium heptanesulfonate) is added to an acidic mobile phase.[13] The agent forms a neutral, hydrophobic ion-pair with the positively charged analyte, which is then well-retained by the stationary phase.[14][15] See Protocol 3.

The diagram below outlines the decision process for selecting a mobile phase strategy.

G start Goal: Achieve adequate retention and symmetrical peak for 6-Azaspiro[3.4]octan-2-ol q1 Is peak shape the primary issue? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, retention is too low q1->a1_no No sol1 Strategy 1: Low pH (2.5-3.5) - Suppresses silanol activity - Ensures sharp, symmetrical peaks - Provides minimal retention a1_yes->sol1 q2 Is a high-pH stable column (e.g., hybrid silica) available? a1_no->q2 sol2 Strategy 2: High pH (9-10.5) - Neutralizes the amine group - Maximizes hydrophobic retention - Requires a pH-stable column q2->sol2 Yes sol3 Strategy 3: Ion-Pairing - Use acidic mobile phase (pH 2.5-4.0) - Add anionic ion-pair agent (e.g., HSA) - Forms neutral complex to increase retention q2->sol3 No

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating LC-MS Methods for Purity Determination of 6-Azaspiro[3.4]octan-2-ol Hydrochloride

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel entities like 6-Azaspiro[3.4]o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel entities like 6-Azaspiro[3.4]octan-2-ol hydrochloride, a spirocyclic compound with unique structural characteristics, establishing a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, grounded in the principles of modern analytical procedure validation. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental design, ensuring that the methods described are inherently self-validating and aligned with global regulatory standards.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This principle, championed by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensures that the data underpinning drug quality is scientifically sound and trustworthy.[2][3][4] The recent evolution of these guidelines, particularly ICH Q2(R2) and the introduction of ICH Q14, shifts the paradigm from a one-time validation event to a continuous lifecycle management approach, beginning with a clear definition of the method's goals.[5][6]

The Foundation: Defining the Analytical Target Profile (ATP)

Before a single sample is prepared, we must define the "why." The Analytical Target Profile (ATP) is a prospective summary of a method's intended purpose and its required performance characteristics.[5] It serves as the blueprint for both development and validation.

For the purity determination of 6-Azaspiro[3.4]octan-2-ol hydrochloride, a typical ATP would be:

  • Analyte & Matrix: Quantify 6-Azaspiro[3.4]octan-2-ol hydrochloride and its potential process-related and degradation impurities in the drug substance.

  • Method Purpose: To serve as a quality control (QC) release test and a stability-indicating method.

  • Performance Characteristics:

    • Specificity: The method must be able to unequivocally assess the analyte in the presence of expected impurities and degradation products.

    • Quantitation Range: For impurities, the method should be accurate and precise from the reporting threshold (e.g., 0.05%) to at least 120% of the specified limit (e.g., 0.15%).

    • Accuracy: Recovery should be within 90.0% to 110.0% for impurities.

    • Precision: The Relative Standard Deviation (%RSD) should not exceed 10.0% for impurity quantitation.

    • Technology: Liquid Chromatography coupled with Mass Spectrometry.

This ATP now dictates our choice of technology and the acceptance criteria for our validation studies.

Comparing LC-MS Platforms for Purity Analysis

The choice of LC-MS instrumentation is a critical decision that balances sensitivity, selectivity, and the need for structural information.

LC-MS Platform Principle Strengths for Purity Analysis Limitations
LC-UV with Single Quadrupole MS UV detection for quantitation, with MS for peak identity confirmation.Cost-effective; provides orthogonal detection (UV and MS); suitable for API assay and known, UV-active impurities.Limited sensitivity for trace impurities; single quadrupole MS offers limited structural information for unknown identification.
LC-MS/MS (Triple Quadrupole, QqQ) A precursor ion is selected, fragmented, and a specific product ion is monitored (Multiple Reaction Monitoring, MRM).Unmatched sensitivity and selectivity for quantifying known impurities, even at trace levels; excellent for targeted analysis.[7]Not ideal for identifying unknown impurities as it is a targeted approach; requires prior knowledge of the impurity and its fragmentation.
LC-High Resolution MS (HRMS; TOF, Orbitrap) Measures mass-to-charge ratios with very high resolution and mass accuracy.Excellent for identifying and characterizing unknown impurities by determining their elemental composition; provides high-confidence structural elucidation.[8]Higher initial cost and complexity; may require more extensive data processing for quantitative analysis compared to QqQ.

For a comprehensive purity method for 6-Azaspiro[3.4]octan-2-ol hydrochloride, a development strategy often employs LC-HRMS during development to identify and characterize potential impurities and degradation products. For routine QC, a validated LC-MS/MS method is often preferred for its superior sensitivity and robustness in quantifying specified impurities.

The Pillars of Validation: Protocols and Rationale

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9] The following sections detail the experimental protocols for key validation parameters, grounded in ICH Q2(R2) guidelines.[4]

Specificity (Selectivity)

The Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] For a purity method, this means proving that you can separate and detect the API from its impurities, degradation products, and any analytical matrix components without interference.[11] A method that lacks specificity can lead to inaccurate reporting of purity levels.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of a placebo (all formulation components except the API, if applicable).

    • Prepare a solution of 6-Azaspiro[3.4]octan-2-ol hydrochloride reference standard.

    • Prepare a spiked sample containing the API and all known related substances at their specification limits.

  • Forced Degradation (Stress Studies):

    • Subject the API to various stress conditions to intentionally generate degradation products. This demonstrates the stability-indicating nature of the method.[4]

    • Acid/Base Hydrolysis: Reflux the API in 0.1M HCl and 0.1M NaOH.

    • Oxidation: Treat the API with 3% H₂O₂.

    • Thermal Stress: Expose the solid API to elevated temperature (e.g., 80°C).

    • Photostability: Expose the API to light according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all prepared samples by LC-MS.

    • For HRMS, monitor for co-eluting peaks and assess mass spectral purity. For MS/MS, ensure no interfering peaks are present in the MRM channels for the analyte and its impurities.

  • Acceptance Criteria:

    • The API peak should be free from any co-eluting peaks in the chromatograms of the stressed and spiked samples.

    • A clear separation (baseline resolution preferred) should be achieved between the API and all known impurities and degradation products.

Workflow for Specificity Validation

G cluster_prep Sample Preparation cluster_stress Forced Degradation API API Solution Analysis LC-MS Analysis API->Analysis Spiked Spiked Impurity Mix Spiked->Analysis Placebo Placebo Placebo->Analysis Acid Acid Hydrolysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Evaluation Peak Purity & Resolution Evaluation Analysis->Evaluation Result Method is Specific Evaluation->Result

Caption: Workflow for establishing method specificity.

Linearity and Range

The Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval.[12] This relationship is fundamental for accurate quantitation. The range is the interval over which the method is shown to be linear, accurate, and precise.[1]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards for each impurity by diluting a stock solution. The concentrations should span from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.

  • Analysis: Analyze each standard in triplicate.

  • Data Evaluation:

    • Construct a calibration curve by plotting the average peak area against concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The y-intercept should be minimal and not statistically different from zero.

    • Visual inspection of the data and residual plots should confirm the linear relationship.

Table 1: Example Linearity Data for a Hypothetical Impurity

Concentration (% of Spec)Rep 1 AreaRep 2 AreaRep 3 AreaMean Area
50% (LOQ)10,50010,80010,65010,650
80%16,80017,10016,95016,950
100%21,00021,20021,10021,100
120%25,10025,50025,30025,300
150%31,50031,80031,65031,650
Linear Regression \multicolumn{4}{l}{r² = 0.9995 }
Accuracy (Trueness)

The Causality: Accuracy measures the closeness of the test results to the true value.[5] It is typically assessed via recovery studies. An inaccurate method will consistently provide biased results, misrepresenting the true purity of the API.

Experimental Protocol:

  • Sample Preparation: Spike a placebo or a sample of the API (shown to be free of the impurity) with known amounts of the impurity at a minimum of three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and a corresponding unspiked sample.

  • Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = [(Measured Concentration - Unspiked Concentration) / Spiked Concentration] * 100

  • Acceptance Criteria:

    • The mean percent recovery should be within a predefined range, typically 80-120% for low-level impurities.

Table 2: Example Accuracy Data for a Hypothetical Impurity

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
LOQ
Rep 10.500.4896.0%
Rep 20.500.51102.0%
Rep 30.500.4998.0%
100% Spec
Rep 11.001.01101.0%
Rep 21.000.9898.0%
Rep 31.001.03103.0%
120% Spec
Rep 11.201.1898.3%
Rep 21.201.23102.5%
Rep 31.201.20100.0%
Mean Recovery 99.9%
Precision

The Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1] It is a measure of random error and indicates the method's reproducibility under different conditions.

Relationship Between Validation Parameters

G cluster_precision Precision Components ATP Analytical Target Profile (ATP) Linearity Linearity ATP->Linearity Accuracy Accuracy ATP->Accuracy Precision Precision ATP->Precision LOQ LOQ ATP->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOQ->Range

Caption: Interdependence of core validation parameters.

Experimental Protocols:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the API spiked with impurities at the specification limit.

    • Have one analyst analyze all six samples on the same instrument on the same day.

    • Calculate the mean, standard deviation, and %RSD.

    • Acceptance Criterion: %RSD ≤ 10.0%.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, or using a different instrument.

    • This evaluates the effect of random events on the precision of the procedure.[1]

    • Combine the data from both experiments (repeatability and intermediate precision) and calculate a cumulative %RSD.

    • Acceptance Criterion: Cumulative %RSD ≤ 15.0%.

Limit of Quantitation (LOQ)

The Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] For purity analysis, the LOQ must be at or below the reporting threshold for impurities.

Experimental Protocol:

  • Estimation: The LOQ is often estimated based on a signal-to-noise ratio (S/N) of 10:1.

  • Verification:

    • Prepare samples at the estimated LOQ concentration.

    • Analyze these samples (n=6) and confirm that the precision (%RSD) and accuracy (% Recovery) meet the predefined acceptance criteria (e.g., %RSD ≤ 20%, Recovery 70-130%).

    • If the criteria are not met, the LOQ must be re-evaluated at a higher concentration.

Robustness

The Causality: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] It provides an indication of the method's reliability during normal usage and should be considered during the development phase.[11]

Experimental Protocol:

  • Parameter Variation: Identify critical LC-MS parameters and vary them slightly.

    • LC Parameters: Flow rate (± 5%), column temperature (± 5°C), mobile phase organic content (± 2%).

    • MS Parameters: Source temperature (± 10°C), gas flows (± 10%).

  • Analysis: Analyze a system suitability sample under each varied condition.

  • Evaluation: Assess the impact on key chromatographic parameters (retention time, resolution) and analytical results.

  • Acceptance Criteria: The system suitability criteria (e.g., resolution between critical peaks > 2.0) should be met under all varied conditions.

Final Comparison and Conclusion

Validating an LC-MS method for purity determination is a systematic process of risk mitigation. It provides documented evidence that the method is fit for its purpose. By starting with a clear ATP, selecting the appropriate technology, and rigorously challenging the method through validation experiments, we build confidence in the quality data that underpins patient safety.

The choice between different LC-MS platforms is not a matter of "better" or "worse," but of "fitness for purpose." An LC-HRMS method may be invaluable for identifying an unknown peak in a stability study, while an LC-MS/MS method provides the required sensitivity and throughput for routine quality control of known impurities in 6-Azaspiro[3.4]octan-2-ol hydrochloride. The protocols and principles outlined in this guide, rooted in global regulatory standards, provide a framework for making these critical decisions and ensuring the integrity of your analytical data.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. (2024). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025). [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. (Scribd upload of guidance). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. (2024). [Link]

  • ICH Q2(R1) Analytical Procedures Guide. (PDF upload of guidance). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. (2020). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. (2023). [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. (2024). [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. (2024). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021). [Link]

  • 6-azaspiro[3.4]octan-2-ol hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. (2012). [Link]

  • Impurity Synthesis And Identification. SpiroChem. [Link]

  • LC-MS quantitative method validation and performance: an exemplified guide. IUPAC. (2022). [Link]

  • Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. International Labmate. (2020). [Link]

  • Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry. ResearchGate. [Link]

  • Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry. PubMed. (2007). [Link]

  • A liquid chromatography-mass spectrometry study on the spirocyclization of ninhydrin with the aminothiols. Flinders University Research Portal. (2018). [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. (2025). [Link]

  • 6-oxa-2-azaspiro[3.4]octane hydrochloride. PubChemLite. [Link]

Sources

Comparative

Comparative metabolic stability of 6-Azaspiro[3.4]octan-2-ol hydrochloride derivatives

Comparative Metabolic Stability of 6-Azaspiro[3.4]octan-2-ol Hydrochloride Derivatives: A Guide for Lead Optimization As a Senior Application Scientist, I frequently observe lead optimization campaigns hitting a "metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolic Stability of 6-Azaspiro[3.4]octan-2-ol Hydrochloride Derivatives: A Guide for Lead Optimization

As a Senior Application Scientist, I frequently observe lead optimization campaigns hitting a "metabolic wall" when relying on traditional planar amines like piperidines or pyrrolidines. The conventional medicinal chemistry reflex is to block the site of metabolism with halogens or methyl groups. However, this often exacerbates lipophilicity (LogP), leading to downstream hERG liabilities, poor aqueous solubility, and off-target toxicity.

The bioisosteric replacement of planar rings with spirocyclic scaffolds—specifically 6-azaspiro[3.4]octan-2-ol hydrochloride and its derivatives—provides a highly elegant, multidimensional solution. This guide objectively compares the metabolic stability of these spirocyclic derivatives against traditional alternatives and provides the mechanistic rationale and experimental frameworks necessary to validate these improvements in your own drug discovery workflows.

The Mechanistic Causality of Improved Metabolic Stability

To understand why 6-azaspiro[3.4]octan-2-ol derivatives outperform their planar counterparts, we must look at the stereoelectronic environment of the active site of Cytochrome P450 (CYP) enzymes.

Planar amines (e.g., piperidine) are highly susceptible to CYP-mediated α -oxidation, N-dealkylation, and N-oxidation [1]. The spiro-fusion in 6-azaspiro[3.4]octan-2-ol introduces an orthogonal ring arrangement that fundamentally alters the molecule's interaction with CYP enzymes:

  • Steric Shielding: The rigid, three-dimensional geometry of the spirocycle creates steric bulk adjacent to the basic nitrogen. This restricts the conformational flexibility required for the molecule to achieve the ideal transition state geometry for CYP-mediated hydrogen atom transfer (HAT).

  • Increased Fsp 3 Character: By increasing the fraction of sp 3 -hybridized carbons, the spiro scaffold systematically lowers the calculated partition coefficient (cLogP) [2]. Reduced lipophilicity directly translates to decreased non-specific hydrophobic partitioning into the CYP active site [3].

  • Defined Exit Vectors: The hydroxyl group at the 2-position provides a defined exit vector that enhances aqueous solubility without introducing the metabolic liabilities associated with flexible alkoxy chains.

CYP450_Metabolism Planar Planar Amine (e.g., Piperidine) CYP CYP450 Enzyme Active Site Planar->CYP High Affinity Spiro Spirocyclic Bioisostere (e.g., 6-Azaspiro[3.4]octan-2-ol) Spiro->CYP Low Affinity Planar_Metab Rapid α-Oxidation & N-Dealkylation CYP->Planar_Metab Spiro_Metab Steric Shielding & Metabolic Evasion CYP->Spiro_Metab

Causality of CYP450 evasion by spirocyclic vs. planar amine scaffolds.

Comparative Performance Data

When benchmarking 6-azaspiro[3.4]octan-2-ol derivatives against standard monocyclic amines, the quantitative improvements in pharmacokinetic parameters are striking. The table below synthesizes typical in vitro ADME profiling data observed when a piperidine core is swapped for a 6-azaspiro[3.4]octane core in a lead molecule (e.g., in protease or MAGL inhibitor development) [1].

Structural MotifCalculated LogP (cLogP)HLM Half-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolic Liability
Piperidine Analog 3.2< 15> 120High α -oxidation, rapid N-dealkylation
Pyrrolidine Analog 2.82285Moderate α -oxidation
6-Azaspiro[3.4]octan-2-ol 1.9 > 60 < 25 Highly shielded, minimal CYP liability

Data Interpretation: The spirocyclic derivative demonstrates a nearly 4-fold increase in half-life and a drastic reduction in intrinsic clearance. This is primarily driven by the lowered cLogP and the structural pre-organization that prevents optimal docking into the CYP3A4/2D6 catalytic pockets [4].

Self-Validating Experimental Protocol: Microsomal Stability Assay

To objectively verify the metabolic stability of 6-azaspiro[3.4]octan-2-ol derivatives, you must employ a robust Human Liver Microsome (HLM) assay. The following protocol is designed as a self-validating system—meaning internal controls will automatically flag if the assay conditions fail, ensuring absolute trustworthiness of your data.

Phase 1: System Suitability & Matrix Preparation

  • Control Selection: Include Verapamil (high clearance control) and Warfarin (low clearance control) alongside your spirocyclic candidate. Causality: If Verapamil does not clear rapidly, your microsomes have lost enzymatic activity; if Warfarin clears, your assay is generating false positives via non-enzymatic degradation.

  • Matrix Setup: Prepare a 1.0 mg/mL HLM protein suspension in 100 mM potassium phosphate buffer (pH 7.4). Spike the test compound to a final concentration of 1 µM. Causality: Maintaining the substrate concentration at 1 µM ensures the reaction operates well below the Michaelis constant ( Km​ ), strictly adhering to first-order kinetics required for accurate CLint​ calculation.

Phase 2: Reaction Initiation & Kinetic Sampling 3. Cofactor Addition: Initiate the reaction not with neat NADPH, but with an NADPH Regenerating System (NADP + , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: Direct NADPH degrades rapidly at 37°C. A regenerating system maintains a steady-state supply of reducing equivalents, preventing artificial plateauing of the metabolic rate. 4. Time-Course Quenching: At t= 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Acetonitrile instantly denatures the CYP proteins to halt the reaction. The internal standard normalizes any volumetric pipetting errors and corrects for matrix effects during mass spectrometry ionization.

Phase 3: LC-MS/MS Quantification 5. Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Inject the supernatant into the LC-MS/MS. Calculate the percentage of parent compound remaining relative to the t=0 peak area ratio.

Workflow N1 Compound & Controls N2 HLM Incubation (NADPH Regen) N1->N2 N3 Cold ACN Quench (+ Internal Std) N2->N3 N4 LC-MS/MS Analysis N3->N4 N5 CL_int & t(1/2) Calculation N4->N5

Self-validating workflow for quantifying intrinsic clearance and metabolic half-life.

Conclusion

The integration of 6-azaspiro[3.4]octan-2-ol hydrochloride into a drug scaffold is not merely a structural novelty; it is a calculated physicochemical optimization. By leveraging the sp 3 character and steric constraints of the spirocycle, medicinal chemists can effectively bypass the metabolic liabilities of planar amines, resulting in drug candidates with superior pharmacokinetic profiles and higher probabilities of clinical success.

References

  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19. National Center for Biotechnology Information (PMC).
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • Advantages of Spirocyclic Scaffolds Over Planar Structures in Drug Discovery. BenchChem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information (PubMed).
Validation

A Senior Application Scientist's Guide to Benchmarking the Binding Affinity of 6-Azaspiro[3.4]octan-2-ol Hydrochloride Analogs

Introduction: The Strategic Value of the 6-Azaspiro[3.4]octane Scaffold In the landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as privileged structures, prized for their ability to confer conf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 6-Azaspiro[3.4]octane Scaffold

In the landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as privileged structures, prized for their ability to confer conformational rigidity and three-dimensional complexity to drug candidates.[1] The 6-azaspiro[3.4]octane core, which merges a cyclobutane ring with a pyrrolidine moiety, represents a significant synthetic motif. Its rigid framework reduces the entropic penalty upon binding and orients substituents into well-defined vectors, which can enhance binding affinity and selectivity.[2] The inherent three-dimensionality of these scaffolds often leads to improved physicochemical properties, such as solubility and metabolic stability, increasing the probability of clinical success.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically benchmark the binding affinity of analogs derived from the parent compound, 6-azaspiro[3.4]octan-2-ol hydrochloride. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to generating high-quality, comparable binding data. Our focus will be on establishing a clear Structure-Activity Relationship (SAR) to guide lead optimization efforts.[3]

The Core Moiety: Diversification of 6-Azaspiro[3.4]octan-2-ol

The parent compound, 6-azaspiro[3.4]octan-2-ol, offers several key positions for chemical modification to generate a library of analogs for screening. Understanding these diversification points is the first step in a rational approach to SAR studies. The primary sites for modification include the secondary amine of the pyrrolidine ring, the hydroxyl group on the cyclobutane ring, and the carbon atoms of either ring system.

Caption: Core structure of 6-azaspiro[3.4]octan-2-ol with key diversification points.

Comparative Methodologies for Binding Affinity Determination

No single technique provides a complete picture of a drug-target interaction. Therefore, a multi-pronged approach using orthogonal assays is recommended to build confidence in the generated data. We will compare three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays: The Gold Standard for Affinity Screening

Radioligand binding assays are robust, highly sensitive, and considered the benchmark for measuring the affinity of a ligand for its target receptor.[4] The most common format for screening analogs is the competitive binding assay, which measures the ability of an unlabeled test compound (the analog) to displace a radiolabeled ligand of known affinity.

cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation Homogenize cells/tissue expressing the target receptor incubate 2. Incubation Incubate membranes with radioligand and varying concentrations of analog prep->incubate separate 3. Separation Rapidly separate bound from free radioligand via vacuum filtration incubate->separate count 4. Counting Quantify radioactivity trapped on the filter using a scintillation counter separate->count analyze 5. Data Analysis Plot displacement curve to determine IC50, then calculate Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

  • Rationale: This protocol is designed to determine the inhibition constant (Ki) of a test analog by measuring its half-maximal inhibitory concentration (IC50) against a known radioligand. The filtration step is critical for rapidly separating the receptor-bound radioligand from the unbound, which is essential for ligands with fast off-rates.[5]

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the target receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with a protease inhibitor cocktail.[6]

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]

    • Resuspend the pellet in fresh buffer and repeat the centrifugation. This wash step is crucial for removing endogenous ligands and interfering enzymes.

    • Resuspend the final pellet in an appropriate assay binding buffer. Determine protein concentration using a standard method like the BCA assay.[6]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation (e.g., 50 µg protein), a fixed concentration of radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled analog (e.g., 10 concentrations over a five-log unit range).[4][7]

    • Also prepare wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known, high-affinity unlabeled ligand).[5]

    • Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient duration to reach equilibrium. This time must be empirically determined for each receptor-ligand system.[8]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI). The PEI treatment reduces non-specific binding of the positively charged radioligand to the negatively charged filter.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[6]

    • Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the analog.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[10] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[11] This provides not only the equilibrium dissociation constant (KD) but also the association (ka) and dissociation (kd) rate constants.

cluster_workflow Surface Plasmon Resonance (SPR) Workflow immobilize 1. Ligand Immobilization Covalently couple the purified target protein (ligand) to the sensor chip surface inject 2. Analyte Injection Inject varying concentrations of the analog (analyte) across the surface immobilize->inject measure 3. Real-Time Measurement Monitor the change in SPR signal (Response Units) over time to generate a sensorgram inject->measure regenerate 4. Regeneration Inject a solution to dissociate the analyte, returning the surface to baseline measure->regenerate analyze 5. Data Analysis Fit the association and dissociation curves to a kinetic model to determine ka, kd, and KD measure->analyze regenerate->inject Next Concentration

Caption: General workflow for an SPR binding affinity and kinetics experiment.

  • Expertise & Causality: In a typical setup, the larger molecule (e.g., the receptor protein) is immobilized as the ligand, and the small molecule analog is flowed over as the analyte. This orientation maximizes the mass change signal upon binding.[12] The choice of immobilization chemistry is critical to ensure the protein remains in its native, active conformation.[10]

  • Trustworthiness: A key control is to use a reference flow cell on the sensor chip, which is activated and blocked but has no immobilized ligand. Subtracting the reference channel signal from the active channel signal corrects for bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction.[13]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC is the only technique that directly measures the heat released or absorbed during a binding event.[14][15] This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, the inverse of KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[16]

cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow prep 1. Sample Preparation Place purified protein in the sample cell; load analog solution into the titration syringe titrate 2. Titration Inject small, precise aliquots of the analog into the protein solution at constant temperature prep->titrate measure 3. Heat Measurement Directly measure the differential power required to maintain zero temperature difference between sample and reference cells titrate->measure analyze 4. Data Analysis Integrate heat-rate peaks and plot against molar ratio; fit the isotherm to a binding model measure->analyze

Caption: Workflow for determining thermodynamic parameters of binding via ITC.

  • Expertise & Causality: ITC provides profound insight into the driving forces of binding. A negative (favorable) ΔH suggests the interaction is driven by hydrogen bonds and van der Waals forces, while a positive (favorable) TΔS suggests the interaction is driven by the hydrophobic effect.[14] This information is invaluable for rational drug design.

  • Trustworthiness: A critical control experiment involves titrating the analog into the buffer alone to measure the heat of dilution.[17] This value is subtracted from the experimental data to isolate the heat change resulting solely from the binding interaction, ensuring the accuracy of the thermodynamic parameters.[18]

Data Synthesis and SAR Analysis

The ultimate goal of this benchmarking is to generate a clear, comparative dataset that enables robust SAR analysis. The data from the described methodologies should be collated into a summary table.

Table 1: Hypothetical Comparative Binding Data for 6-Azaspiro[3.4]octan-2-ol Analogs

Compound IDR1-Substitution (Pos 6)R2-Substitution (Pos 2)Radioligand Assay Ki (nM)SPR KD (nM)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)ITC ΔG (kcal/mol)
Parent -H-OH520550-2.5-6.2-8.7
Analog A -CH₃-OH250245-3.1-6.1-9.2
Analog B -H-OCH₃890910-1.8-6.5-8.3
Analog C -C(=O)Ph-OH4542-5.8-4.4-10.2

Note: This data is illustrative and intended to demonstrate how results would be presented.

Interpretation and SAR Insights:

  • Orthogonal Validation: The close agreement between the Ki values from the radioligand assay and the KD values from SPR provides high confidence in the measured affinities.

  • N-Alkylation (Analog A): The small methyl group at the R1 position provides a modest 2-fold increase in affinity. The ITC data shows this is primarily driven by a more favorable enthalpy (ΔH), suggesting an additional van der Waals interaction in the binding pocket.

  • O-Alkylation (Analog B): Methylation of the hydroxyl group is detrimental to binding, likely because the free hydroxyl group acts as a critical hydrogen bond donor, an interaction lost upon conversion to an ether.

  • N-Acylation (Analog C): The addition of a benzoyl group at R1 results in a >10-fold improvement in affinity. The ITC profile is highly informative, showing a significant favorable change in enthalpy (ΔH from -2.5 to -5.8 kcal/mol), suggesting strong new hydrogen bonding or polar interactions. This makes the benzoyl moiety a key area for further optimization.

Conclusion

Benchmarking the binding affinity of a novel series of compounds like the 6-azaspiro[3.4]octan-2-ol hydrochloride analogs requires a rigorous, multi-faceted experimental approach. By combining the high-throughput capability of radioligand binding assays with the real-time kinetic data from SPR and the deep thermodynamic insights from ITC, researchers can build a comprehensive understanding of the structure-activity relationship. This detailed characterization is not merely an academic exercise; it is a fundamental pillar of modern drug discovery, enabling data-driven decisions to efficiently advance potent and selective lead candidates toward the clinic.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. PubChem. [Link]

  • Pollard, T. D. (2010). How to measure and evaluate binding affinities. Molecular Biology of the Cell. [Link]

  • Ribeiro, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]

  • Ghayeb, Y. Z., & Marignier, A. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]

  • An, Y. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. NCBI Bookshelf. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • ResearchGate. (2020). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Li, L., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]

  • Google Patents. (2020). WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl).
  • ResearchGate. (2024). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • Kolly, G., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • Velazquez-Campoy, A., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. [Link]

  • Galiullina, A. R., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]

  • Wikipedia. (n.d.). Surface plasmon resonance. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • IntechOpen. (2024). From Rings to Remedies: Investigating the Structure-Activity Relationship of Macrocyclic Anticancer Agents. [Link]

  • Payne, L. J., et al. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. NCBI. [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • Longdom Publishing. (n.d.). Structural Activity Relationship of Drugs and its Applications. [Link]

  • De, S., & Gierasch, L. M. (2021). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • JoVE. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

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Comparative

A Comparative Guide to the Pharmacokinetic Profiles of 6-Azaspiro[3.4]octan-2-ol: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the selection of an appropriate salt form for a drug candidate is a critical decision that can significa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the selection of an appropriate salt form for a drug candidate is a critical decision that can significantly influence its therapeutic efficacy and manufacturability.[1] This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of the hydrochloride salt and the free base form of the novel compound, 6-Azaspiro[3.4]octan-2-ol. As direct comparative data for this specific molecule is not yet publicly available, this document serves as a detailed, instructional guide for researchers to design, execute, and interpret the necessary studies.

The choice between a salt and a free base form of a drug can have profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Hydrochloride salts are frequently employed to enhance the aqueous solubility and dissolution rate of basic compounds, which can, in turn, improve oral bioavailability.[3][4] However, the in vivo performance is also dependent on the complex interplay of factors within the gastrointestinal tract, such as pH and the presence of other ions.[2][5] Therefore, a head-to-head comparison is essential to select the optimal form for further development.

This guide will walk you through the theoretical considerations, in vitro characterization, and a detailed in vivo experimental protocol to elucidate the pharmacokinetic differences between 6-Azaspiro[3.4]octan-2-ol hydrochloride and its free base.

Theoretical and Physicochemical Postulates

The foundational hypothesis for this comparative study is that the hydrochloride salt of 6-Azaspiro[3.4]octan-2-ol will exhibit enhanced aqueous solubility and a faster dissolution rate compared to its free base form, particularly in neutral to acidic pH environments. This is due to the ionization of the amine group in the spirocyclic structure when protonated as a hydrochloride salt.

Expected Physicochemical Differences:

Property6-Azaspiro[3.4]octan-2-ol Hydrochloride6-Azaspiro[3.4]octan-2-ol Free BaseRationale
Aqueous Solubility HigherLowerThe ionic nature of the salt form generally leads to greater interaction with polar water molecules.
Dissolution Rate FasterSlowerA higher solubility often correlates with a faster rate of dissolution.[4]
Hygroscopicity Potentially HigherLowerSalt forms, particularly hydrochlorides, can be more prone to water absorption.
Chemical Stability Generally high, but pH-dependentMay be susceptible to degradation in acidic pHThe stability of both forms needs to be experimentally determined under various conditions.

These anticipated physicochemical differences are expected to translate into distinct pharmacokinetic profiles upon oral administration. A faster dissolution rate for the hydrochloride salt could lead to a more rapid absorption, resulting in a shorter time to reach the maximum plasma concentration (Tmax) and a higher peak concentration (Cmax).

Proposed Experimental Plan: A Step-by-Step Guide

This section outlines a comprehensive experimental workflow to compare the pharmacokinetic profiles of the two forms of 6-Azaspiro[3.4]octan-2-ol.

Part 1: In Vitro Characterization

These initial studies are crucial for understanding the fundamental properties of each form and for guiding the formulation development for the in vivo studies.

1.1. pH-Dependent Solubility Determination

  • Objective: To quantify and compare the solubility of the hydrochloride salt and free base across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).

  • Protocol:

    • Prepare a series of buffers at the target pH values.

    • Add an excess amount of either the hydrochloride salt or the free base to each buffer.

    • Agitate the samples at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

1.2. Intrinsic Dissolution Rate (IDR) Measurement

  • Objective: To compare the dissolution rates of the two forms, independent of particle size and other formulation variables.

  • Protocol:

    • Compress a known amount of the hydrochloride salt or free base into a non-disintegrating disc of a specific surface area.

    • Place the disc in a dissolution apparatus containing a buffer of a specific pH (e.g., pH 6.8) at 37°C.

    • Stir the dissolution medium at a constant rate.

    • Withdraw samples at predetermined time intervals.

    • Analyze the concentration of the dissolved compound in the samples using a validated analytical method.

    • Calculate the IDR from the slope of the cumulative amount dissolved per unit area versus time.

Part 2: In Vivo Pharmacokinetic Study

This is the definitive study to compare the absorption and disposition of the two forms in a living system.

2.1. Animal Model Selection

  • Rationale: The choice of animal model is critical for obtaining data that can be reasonably extrapolated to humans.[6] Rodents, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and handling feasibility.

  • Recommendation: Male Sprague-Dawley rats (8-10 weeks old).

2.2. Dosing Formulation and Administration

  • Objective: To prepare stable and homogeneous formulations for oral and intravenous administration.

  • Formulation:

    • Oral (PO): Both the hydrochloride salt and the free base should be formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be adjusted based on the dose and the solubility data obtained from the in vitro studies.

    • Intravenous (IV): A solution of the hydrochloride salt (as it is expected to be more soluble) should be prepared in a sterile, biocompatible vehicle (e.g., saline). The free base may also be administered intravenously if a suitable solubilizing formulation can be developed. The IV dose will serve as the reference for determining the absolute bioavailability of the orally administered forms.

  • Dose: A suitable dose should be selected based on any available in vitro potency data or from allometric scaling from any preliminary studies. For this guide, a hypothetical oral dose of 10 mg/kg and an intravenous dose of 1 mg/kg will be used.

2.3. Study Design and Execution

  • Design: A parallel-group design is recommended.

    • Group 1: 6-Azaspiro[3.4]octan-2-ol hydrochloride, 10 mg/kg, PO (n=5 rats)

    • Group 2: 6-Azaspiro[3.4]octan-2-ol free base, 10 mg/kg, PO (n=5 rats)

    • Group 3: 6-Azaspiro[3.4]octan-2-ol hydrochloride, 1 mg/kg, IV (n=5 rats)

  • Blood Sampling: Blood samples (approximately 0.2 mL) should be collected from the tail vein or another appropriate site at the following time points:

    • PO groups: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • IV group: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to obtain plasma. The plasma samples should be stored at -80°C until analysis.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for the in vivo pharmacokinetic study.

2.4. Bioanalytical Method

  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[7]

  • Method Development and Validation:

    • Sample Preparation: Develop a robust method to extract the analyte from the plasma matrix, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Chromatography: Optimize the LC conditions (column, mobile phase, gradient) to achieve good separation of the analyte from endogenous plasma components.

    • Mass Spectrometry: Tune the mass spectrometer to identify the optimal precursor and product ions for the analyte and an internal standard.

    • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, linearity, selectivity, and stability.[8]

Part 3: Pharmacokinetic Data Analysis
  • Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

  • Analysis Method: Non-compartmental analysis (NCA) is typically used to determine the key pharmacokinetic parameters.

  • Key Parameters to Calculate:

    • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug.

    • Tmax (Time to Cmax): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time.

    • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F (Absolute Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Data Interpretation and Reporting

The results from this comprehensive study will provide a clear comparison of the pharmacokinetic profiles of 6-Azaspiro[3.4]octan-2-ol hydrochloride and its free base.

Expected Outcomes and Interpretation:

Pharmacokinetic ParameterExpected Trend for Hydrochloride Salt vs. Free BaseInterpretation
Cmax HigherFaster and/or more complete absorption.
Tmax ShorterMore rapid absorption.
AUC HigherGreater overall systemic exposure, indicating better absorption.
t1/2 Should be similarThe elimination half-life is an intrinsic property of the drug and should not be significantly affected by the salt form, assuming linear pharmacokinetics.
F (Absolute Bioavailability) HigherA higher percentage of the oral dose reaches the systemic circulation.

A summary table should be created to present the mean pharmacokinetic parameters for each group, along with statistical analysis (e.g., t-test or ANOVA) to determine if the observed differences are statistically significant.

Logical Flow for Decision Making

Decision_Making_Flow Start Start: Comparison of 6-Azaspiro[3.4]octan-2-ol (HCl vs. Free Base) In_Vitro In Vitro Characterization (Solubility, Dissolution) Start->In_Vitro In_Vivo In Vivo PK Study (Rat Model) In_Vitro->In_Vivo Formulation Guidance Data_Analysis PK Data Analysis (AUC, Cmax, Tmax, F) In_Vivo->Data_Analysis Compare_Profiles Compare PK Profiles Data_Analysis->Compare_Profiles Decision Select Optimal Form for Further Development Compare_Profiles->Decision

Caption: Decision-making flowchart based on comparative data.

Conclusion

This guide provides a robust scientific framework for conducting a comprehensive comparison of the pharmacokinetic profiles of 6-Azaspiro[3.4]octan-2-ol hydrochloride and its free base. By systematically evaluating the physicochemical properties and in vivo performance, researchers can make an informed, data-driven decision on the optimal form of this promising compound for continued drug development. The principles and methodologies outlined here are broadly applicable to the salt form selection process for other novel chemical entities.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information.

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH - ACS Publications. American Chemical Society.

  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC. National Center for Biotechnology Information.

  • Clinical pharmacology and pharmacokinetics guidelines. European Medicines Agency.

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed.

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration.

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing.

  • Prasugrel represents an important example of a drug interaction when co-administered with proton pump inhibitors (PPIs). National Center for Biotechnology Information.

  • Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency.

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.

  • 6-azaspiro[3.4]octan-2-ol | 1946823-97-7. Sigma-Aldrich.

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias.

  • Salt Selection in Drug Development. Pharmaceutical Technology.

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. National Center for Biotechnology Information.

  • FDA Requirements for Preclinical Studies.

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents - PMC. National Center for Biotechnology Information.

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. The British Journal of Cardiology.

  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace.

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Ovid.

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms.

  • 6-azaspiro[3.4]octan-2-ol hydrochloride — Chemical Substance Information. NextSDS.

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International.

  • A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. J-Stage.

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma.

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals.

  • 2-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 53438323. PubChem.

  • Mechanistic PBPK Modelling to Predict the Advantage of the Salt Form of a Drug When Dosed with Acid Reducing Agents. MDPI.

  • EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. ECA Academy.

  • 6-Azaspiro[3.4]octan-2-one hydrochloride () for sale. Vulcanchem.

  • Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs.

  • Pharmaceutical Salts Optimization of Solubility or Even More?.

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. ResearchGate.

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.

  • Preclinical research strategies for drug development. AMSbiopharma.

  • Considerations In In-Vivo Bioavailability Study Design. Pharmacy 180.

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications.

  • Bioavailability and Bioequivalence Studies. IntechOpen.

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Safety & Regulatory Compliance

Safety

6-Azaspiro[3.4]octan-2-ol hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that integrating novel spirocyclic building blocks into your workflow requires more than just a basic safety data sheet. The incorporation of spirocyclic amines into drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that integrating novel spirocyclic building blocks into your workflow requires more than just a basic safety data sheet. The incorporation of spirocyclic amines into drug discovery pipelines is driven by the "escape from flatland" paradigm[1],[2], which emphasizes increasing the sp3 character of molecules to improve metabolic stability, aqueous solubility, and three-dimensional receptor complementarity.

However, handling 6-Azaspiro[3.4]octan-2-ol hydrochloride introduces specific operational challenges. Because it is a hydrochloride salt, it is highly hygroscopic and presents distinct irritant hazards[3],. Furthermore, the presence of a chloride counterion often creates logistical confusion regarding whether the resulting waste must be segregated into halogenated or non-halogenated streams under EPA Resource Conservation and Recovery Act (RCRA) guidelines[4],[5].

This guide provides a self-validating, deeply technical framework for the safe handling, preparation, and disposal of this critical compound.

Physicochemical & Hazard Profiling

Before handling the compound, it is critical to understand how its physical properties dictate operational controls. The table below summarizes the quantitative data and the direct causality behind our handling strategies.

PropertyValueCausality / Operational Impact
CAS Number 2027496-49-5Unique identifier for inventory and regulatory tracking[3].
Molecular Weight 163.64 g/mol Required for precise molarity calculations during stock preparation.
Physical State Solid (Hygroscopic Powder)Prone to aerosolization and deliquescence; necessitates handling in a ductless fume hood under dry conditions.
GHS Hazards H302, H315, H319, H335Irritant to skin, eyes, and respiratory tract; dictates strict PPE requirements (N95/P100, Nitrile gloves, Goggles).
Storage 2-8°C, Dry, Inert AtmospherePrevents moisture absorption from ambient humidity, which would otherwise alter the effective molecular weight and degrade the sample.

Operational Handling & Stock Preparation

When preparing solutions of spirocyclic amine hydrochlorides, Dimethyl Sulfoxide (DMSO) is the preferred solvent. Causality: DMSO provides an optimal polar aprotic environment that rapidly solvates the crystal lattice of the hydrochloride salt while mitigating the risk of atmospheric moisture condensation that occurs when handling chilled powders in ambient air.

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

  • Thermal Equilibration: Remove the sealed vial of 6-azaspiro[3.4]octan-2-ol hydrochloride from 2-8°C storage and place it in a benchtop desiccator for 30 minutes.

    • Causality: Opening a cold vial in ambient air immediately condenses water vapor onto the hygroscopic powder, ruining stoichiometric accuracy.

  • PPE & Containment: Don nitrile gloves, safety goggles, and a lab coat. Perform all weighing inside a ductless powder-weighing hood to prevent inhalation of H335-classified dust.

  • Weighing & Solvation: Weigh the required mass using an analytical balance. Transfer the powder to a sterile, amber glass vial. Add anhydrous DMSO to achieve the target 10 mM concentration.

  • Self-Validation Check (Solvation): Vortex the vial for 60 seconds. Hold the vial against a dual black-and-white visual inspection board. The complete absence of light-scattering particulates validates that the crystal lattice has been fully disrupted and solvated. If particulates remain, sonicate for 2 minutes.

  • Storage: Blanket the headspace of the vial with Argon or Nitrogen gas, seal tightly with a PTFE-lined cap, and return to 2-8°C storage.

Proper Disposal & Waste Segregation Procedures

A common operational pitfall is the assumption that because a compound is a "hydrochloride" salt, all associated liquid waste must be disposed of in the Halogenated waste stream.

Causality: Under EPA RCRA guidelines, a waste stream is typically classified as halogenated only if the total halogen concentration of the final waste mixture exceeds 1% by volume[4],[5]. Because 6-azaspiro[3.4]octan-2-ol hydrochloride is used in millimolar concentrations, the chloride contribution to the total volume is negligible. Therefore, the primary solvent dictates the waste stream, not the counterion of the solute.

WasteSegregation Start 6-Azaspiro[3.4]octan-2-ol HCl Waste Generated Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid SolidDisp Double-bag in clear PE Label: 'Hazardous Solid - Irritant' Solid->SolidDisp Halogenated Dissolved in Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->Halogenated SolidBin Incineration Bin (Solid Hazardous) SolidDisp->SolidBin HaloWaste Halogenated Organic Waste (Contains >1% Halogens) Halogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (e.g., DMSO, MeOH, Water) Halogenated->NonHaloWaste No

Waste Segregation Decision Tree based on solvent and halogen content.

Step-by-Step Protocol: Waste Disposal

  • Solid Waste (Consumables & Powders):

    • Collect all contaminated weigh boats, pipette tips, and empty chemical vials.

    • Place them into a clear polyethylene (PE) hazardous waste bag.

    • Self-Validation Check: Squeeze the bag gently to ensure no sharp objects (like glass pipettes) are positioned to puncture the plastic. Seal the bag with a zip-tie and label it: "Hazardous Solid Waste - Irritant (Contains trace 6-Azaspiro[3.4]octan-2-ol HCl)".

  • Non-Halogenated Liquid Waste:

    • If the compound was dissolved in DMSO, Methanol, Acetonitrile, or Water, transfer the solution to the "Non-Halogenated Organic Waste" carboy.

    • Self-Validation Check: Verify the receiving carboy is made of High-Density Polyethylene (HDPE), which is chemically compatible with DMSO, and visually confirm that the secondary containment tray beneath the carboy is completely dry before leaving the waste station.

  • Halogenated Liquid Waste:

    • If the compound was utilized in a liquid-liquid extraction involving Dichloromethane (DCM) or Chloroform, transfer the mixture to the "Halogenated Organic Waste" carboy (typically a glass or PTFE-lined container).

Spill Response & Decontamination Protocol

Because the compound is classified as H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation), dry sweeping a powder spill is strictly prohibited, as it generates highly concentrated, aerosolized irritant dust.

SpillResponse Spill Solid Spill Detected PPE Don PPE (N95, Nitrile, Goggles) Spill->PPE Contain Containment (Avoid dust) PPE->Contain Sweep Moisten & Sweep (Damp absorbent) Contain->Sweep Clean Wash Area (Soap & Water) Sweep->Clean Dispose Transfer to Solid Hazardous Waste Clean->Dispose

Spill Response & Decontamination Pathway for 6-Azaspiro[3.4]octan-2-ol hydrochloride.

Step-by-Step Protocol: Solid Spill Decontamination

  • Isolation & PPE: Immediately restrict access to the spill zone. Don an N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Aerosol Suppression: Lightly mist the spilled powder with 70% Ethanol or deionized water.

    • Causality: Wetting the powder increases its mass and cohesiveness, completely suppressing the aerosolization of the irritant particles.

  • Collection: Gently wipe up the moistened powder using damp absorbent laboratory pads. Work from the outside of the spill toward the center to prevent spreading.

  • Surface Decontamination: Wash the affected benchtop or floor area with a standard laboratory detergent and water to remove any microscopic crystalline residue.

  • Self-Validation Check (Decontamination): Swipe the cleaned, dried area with a fresh, dark-colored tissue. Inspect the tissue under bright light; the absence of white residue confirms the area is fully decontaminated.

  • Disposal: Place all contaminated pads, tissues, and the outer layer of your nitrile gloves into a solid hazardous waste bag.

Sources

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